Product packaging for ML390(Cat. No.:CAS No. 2029049-79-2)

ML390

Cat. No.: B609164
CAS No.: 2029049-79-2
M. Wt: 406.4052
InChI Key: SGNRHEDBLPGDDC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML390 (CID 71768304) is a potent and selective small-molecule inhibitor of human Dihydroorotate Dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound depletes intracellular pyrimidine pools, which is particularly detrimental to rapidly proliferating cells that rely heavily on de novo synthesis . This mechanism underlies its primary research value in two key areas: First, this compound induces differentiation in acute myeloid leukemia (AML) models, effectively overcoming the differentiation blockade caused by the overexpression of HoxA9, a feature present in a majority of AML cases . It triggers myeloid differentiation in murine and human AML cell lines (e.g., THP-1, U937) without significant cytotoxicity to normal human bone marrow cells . Second, this compound demonstrates promising antiviral activity. It dose-dependently inhibits Enterovirus 71 (EV71) replication, with its antiviral effect being reversed by the addition of exogenous uridine or the DHODH downstream product orotate, confirming its action through the pyrimidine synthesis pathway . In an EV71-infected mouse model, this compound reduced viral loads in multiple tissues and significantly increased survival rates . This compound is supplied as a solid and is intended for use in basic research, drug discovery, and target validation. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21F3N2O3 B609164 ML390 CAS No. 2029049-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNRHEDBLPGDDC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML390 Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key pathological feature of AML is a differentiation blockade, where leukemic blasts fail to mature into functional hematopoietic cells. ML390 has emerged as a promising small molecule that can overcome this differentiation arrest. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting DHODH and Pyrimidine Synthesis

The primary molecular target of this compound in AML is dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the production of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.

By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[2] This pyrimidine starvation is the central mechanism through which this compound exerts its anti-leukemic effects. The on-target activity of this compound has been confirmed by rescue experiments where the addition of exogenous uridine abrogates the differentiation-inducing effects of the compound.[3]

The following diagram illustrates the signaling pathway from this compound to the induction of differentiation.

ML390_Mechanism_of_Action This compound Signaling Pathway in AML This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibition Pyrimidine_Synthesis De Novo Pyrimidine Synthesis This compound->Pyrimidine_Synthesis DHODH->Pyrimidine_Synthesis Catalysis Pyrimidine_Pool Intracellular Pyrimidine Pool (dUTP, dCTP, dTTP) Pyrimidine_Synthesis->Pyrimidine_Pool Production DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Required for Cell_Proliferation AML Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Drives DNA_RNA_Synthesis->Cell_Proliferation Differentiation_Block Differentiation Block Cell_Proliferation->Differentiation_Block Maintains Cell_Proliferation->Differentiation_Block Differentiation Myeloid Differentiation Differentiation_Block->Differentiation

Caption: this compound inhibits DHODH, leading to pyrimidine depletion and subsequent induction of myeloid differentiation in AML cells.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various AML cell lines and against its purified target enzyme, DHODH.

Assay Type Cell Line / Enzyme Parameter Value Reference
Cell-Based AssayMurine (ER-HoxA9) and Human AML cell linesED50~2 µM[2]
Cell-Based AssayU937 (Human AML)ED50Not Specified[2]
Cell-Based AssayTHP-1 (Human AML)ED50Not Specified[2]
Enzymatic AssayHuman DHODHIC50Not Specified[4]

Cellular Consequences of this compound Treatment in AML

The primary consequence of DHODH inhibition by this compound in AML cells is the induction of myeloid differentiation. However, the depletion of pyrimidines also impacts other fundamental cellular processes, including cell cycle progression and apoptosis.

Induction of Myeloid Differentiation

This compound treatment of AML cell lines, such as U937 and THP-1, leads to their differentiation into more mature myeloid cells, resembling monocytes and macrophages.[2] This is phenotypically characterized by an increased expression of the myeloid differentiation marker CD11b.

Cell Cycle Arrest

Pyrimidine depletion caused by this compound can lead to an arrest of the cell cycle, primarily at the G1 phase.[5] This is a logical consequence of the inability to synthesize sufficient DNA for replication. The G1 arrest prevents cells from entering the S phase, thereby halting proliferation.

The following diagram illustrates the impact of this compound on the cell cycle.

ML390_Cell_Cycle_Effect Effect of this compound on AML Cell Cycle This compound This compound DHODH DHODH Inhibition This compound->DHODH Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion DNA_Synthesis_Block DNA Synthesis Blockade Pyrimidine_Depletion->DNA_Synthesis_Block G1_Phase G1 Phase DNA_Synthesis_Block->G1_Phase Halts progression to S_Phase S Phase G1_Phase->S_Phase Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_Phase->Cell_Cycle_Arrest G2_M_Phase G2/M Phase S_Phase->G2_M_Phase G2_M_Phase->G1_Phase

Caption: this compound-induced pyrimidine depletion leads to a G1 phase cell cycle arrest in AML cells.

Induction of Apoptosis

Prolonged pyrimidine starvation and cell cycle arrest can ultimately trigger programmed cell death, or apoptosis, in AML cells. This is a common outcome for cancer cells when their proliferative machinery is severely impaired. The induction of apoptosis by this compound likely involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and modulation of Bcl-2 family proteins.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in AML.

DHODH Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified human DHODH.

  • Principle: The assay monitors the reduction of a chromogenic or fluorogenic substrate that is coupled to the oxidation of dihydroorotate by DHODH.

  • Reagents:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (substrate)

    • Coenzyme Q10 (electron acceptor)

    • 2,6-dichloroindophenol (DCIP) or Resazurin (indicator)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • This compound (test compound)

    • DMSO (vehicle control)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and the indicator (DCIP or Resazurin).

    • Add serial dilutions of this compound or DMSO to the wells of a microplate.

    • Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding dihydroorotate to each well.

    • Immediately measure the change in absorbance (for DCIP) or fluorescence (for Resazurin) over time using a microplate reader.

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the reaction rate as a function of this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of AML cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Reagents:

    • AML cell lines (e.g., U937, THP-1)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed AML cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

    • Treat the cells with serial dilutions of this compound or DMSO vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value.

Flow Cytometry for Differentiation Marker Expression

This method quantifies the percentage of AML cells expressing the myeloid differentiation marker CD11b following treatment with this compound.

  • Principle: Flow cytometry uses fluorescently labeled antibodies to identify and quantify specific cell surface proteins.

  • Reagents:

    • AML cell lines

    • This compound

    • DMSO

    • Fluorescently conjugated anti-human CD11b antibody (e.g., PE-conjugated)

    • Isotype control antibody

    • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Procedure:

    • Treat AML cells with this compound or DMSO for a specified duration (e.g., 4 days).

    • Harvest and wash the cells with staining buffer.

    • Incubate the cells with the anti-CD11b antibody or isotype control on ice for 30 minutes in the dark.

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in staining buffer and analyze them on a flow cytometer.

    • Gate on the live cell population and quantify the percentage of CD11b-positive cells.

Western Blotting for Apoptosis Markers

This technique detects changes in the expression of key apoptosis-related proteins in response to this compound treatment.

  • Principle: Western blotting separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Reagents:

    • AML cell lines

    • This compound

    • DMSO

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against cleaved caspase-3, total caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat AML cells with this compound or DMSO for a specified time (e.g., 48 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control.

The following diagram outlines the general workflow for these key experiments.

Experimental_Workflow Experimental Workflow for this compound Characterization in AML cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_outcomes Key Findings DHODH_Assay DHODH Enzymatic Assay IC50_Calc IC50 Calculation DHODH_Assay->IC50_Calc Cell_Viability Cell Viability (MTT) EC50_Calc EC50 Calculation Cell_Viability->EC50_Calc Flow_Cytometry Flow Cytometry (CD11b) Percent_Positive Quantification of % CD11b+ Cells Flow_Cytometry->Percent_Positive Western_Blot Western Blot (Apoptosis) Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant DHODH_Inhibition DHODH Inhibition Potency IC50_Calc->DHODH_Inhibition Anti_proliferative Anti-proliferative Effect EC50_Calc->Anti_proliferative Differentiation_Induction Induction of Differentiation Percent_Positive->Differentiation_Induction Apoptosis_Induction Induction of Apoptosis Protein_Quant->Apoptosis_Induction

Caption: A generalized workflow for the in vitro characterization of this compound's effects on AML cells.

Conclusion

This compound represents a targeted therapeutic strategy for AML that addresses the core pathological feature of differentiation blockade. Its mechanism of action is well-defined, centering on the inhibition of DHODH and the subsequent depletion of pyrimidines. This leads to a cascade of cellular events including the induction of myeloid differentiation, cell cycle arrest, and apoptosis. The in-depth understanding of this compound's mechanism, supported by robust quantitative data and detailed experimental protocols, provides a strong foundation for its further development as a potential therapeutic agent for AML.

References

ML390 and the Pyrimidine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ML390 and its interaction with the pyrimidine biosynthesis pathway. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative data, and experimental protocols related to this compound.

Introduction

This compound is a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides (uracil, cytosine, and thymine), which are fundamental building blocks for DNA and RNA.[4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and RNA synthesis, making the de novo pyrimidine pathway an attractive target for therapeutic intervention.[5][6]

This compound was identified through a high-throughput phenotypic screen for compounds that could induce differentiation in acute myeloid leukemia (AML) cells.[1][7] Its mechanism of action was subsequently determined to be the inhibition of DHODH, leading to the depletion of the pyrimidine pool and consequently impairing ribosomal DNA transcription and cell proliferation in various cancer models, including AML and glioblastoma.[2][5] The cellular effects of this compound can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway, thus confirming the specific on-target activity of the compound.[1][8]

Mechanism of Action: Inhibition of DHODH

The de novo pyrimidine biosynthesis pathway consists of six enzymatic steps. DHODH catalyzes the fourth step, the oxidation of dihydroorotate to orotate, a key reaction that is coupled to the mitochondrial electron transport chain.[3][4] this compound acts as a potent inhibitor of human DHODH, thereby blocking the synthesis of orotate and subsequent pyrimidine nucleotides.[1][9] This leads to an accumulation of the upstream metabolite dihydroorotate and a depletion of downstream metabolites like uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP).[2][5] The X-ray crystal structure of this compound bound to DHODH has been elucidated, revealing the specific binding interactions responsible for its inhibitory activity.[1][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound's bioactivity from various studies.

Table 1: In Vitro Bioactivity of this compound

ParameterCell Line / EnzymeValue (μM)Reference(s)
EC50 ER-HOX-GFP (murine AML)1.8 ± 0.6[10][11]
U937 (human AML)8.8 ± 0.8[10][11]
THP-1 (human AML)6.5 ± 0.9[10][11]
Murine and human AML cell lines~2[2][3]
IC50 Human DHODH enzyme0.56 ± 0.1[9][10][11]
EV71 replication0.06601[10]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[12] IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Human DHODH Enzyme Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on the DHODH enzyme.

Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of dye reduction is proportional to the enzyme activity.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • This compound (or other test compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.

  • In a 96-well plate, add the assay buffer, CoQ10, and DCIP to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Add the recombinant human DHODH enzyme to all wells except for the no-enzyme control wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, dihydroorotate, to all wells.

  • Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Cell Proliferation/Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., U937, THP-1, LN229)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Metabolite Analysis by LC-MS/MS

This method is used to quantify the levels of pyrimidine pathway metabolites in cells treated with this compound.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to separate, identify, and quantify small molecules in a complex mixture.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Ice-cold 80% methanol for metabolite extraction

  • Liquid chromatography system

  • Tandem mass spectrometer

  • Appropriate analytical standards for the metabolites of interest (e.g., DHO, orotate, UMP, UDP, UTP)

Procedure:

  • Culture cells and treat them with this compound or a vehicle control for the desired time.

  • Quickly wash the cells with ice-cold saline to remove extracellular metabolites.

  • Lyse the cells and extract the intracellular metabolites by adding ice-cold 80% methanol.

  • Incubate on ice to allow for complete protein precipitation and metabolite extraction.

  • Centrifuge the samples at high speed to pellet the cell debris and proteins.

  • Collect the supernatant containing the metabolites.

  • Analyze the metabolite extracts using an LC-MS/MS system.

  • Separate the metabolites using a suitable liquid chromatography method.

  • Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-product ion transitions for each metabolite.

  • Use a standard curve generated from analytical standards to quantify the absolute concentration of each metabolite.

Visualizations

The following diagrams illustrate the pyrimidine biosynthesis pathway, the mechanism of this compound action, and a typical experimental workflow.

Pyrimidine_Biosynthesis_Pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA_RNA UTP->DNA_RNA CTP->DNA_RNA Uridine Uridine UMP_salvage UMP Uridine->UMP_salvage UMP_salvage->UDP

Figure 1: The De Novo and Salvage Pyrimidine Biosynthesis Pathways.

ML390_Mechanism_of_Action Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Pool Pyrimidine Pool (UMP, UDP, UTP) Orotate->Pyrimidine_Pool This compound This compound This compound->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis depletion Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation inhibition

Figure 2: Mechanism of Action of this compound on the Pyrimidine Biosynthesis Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_enzyme Enzyme Assay Cell_Culture 1. Cell Culture (e.g., AML cell lines) Compound_Treatment 2. Treatment with this compound (Dose-response) Cell_Culture->Compound_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Metabolite_Extraction 3b. Metabolite Extraction Compound_Treatment->Metabolite_Extraction Data_Analysis 5. Data Analysis (EC50/IC50, Metabolite Levels) Viability_Assay->Data_Analysis LCMS 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS LCMS->Data_Analysis Enzyme_Assay_Setup 1. Setup DHODH Assay Add_this compound 2. Add this compound (Concentration range) Enzyme_Assay_Setup->Add_this compound Measure_Activity 3. Measure Enzyme Activity Add_this compound->Measure_Activity IC50_Determination 4. IC50 Determination Measure_Activity->IC50_Determination

Figure 3: A Typical Experimental Workflow for Characterizing this compound.

References

An In-Depth Technical Guide to ML390-Induced Differentiation of Myeloid Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML390, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), and its role in inducing the differentiation of myeloid cells. This compound represents a promising therapeutic strategy for acute myeloid leukemia (AML) by overcoming the differentiation block characteristic of this disease. This document details the mechanism of action of this compound, its effects on various myeloid leukemia cell lines, and provides detailed protocols for key experimental assays used to assess its efficacy. Quantitative data from published studies are summarized in structured tables, and critical signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interfere with normal hematopoiesis. A key feature of AML is a blockage in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Differentiation therapy, which aims to induce these malignant cells to mature and subsequently undergo apoptosis, has emerged as a valuable therapeutic approach.

This compound is a small molecule inhibitor of the human enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step, the conversion of dihydroorotate to orotate.[1][3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the induction of differentiation in AML cells.[1][4]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of DHODH. This leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. The depletion of pyrimidines is believed to trigger a cascade of events that ultimately results in the differentiation of myeloid precursor cells.

A key downstream effect of DHODH inhibition is the degradation of the MYC oncoprotein.[5][6] MYC is a transcription factor that plays a crucial role in cell proliferation and is often overexpressed in AML, contributing to the differentiation block. Inhibition of DHODH has been shown to promote the degradation of MYC protein, thereby relieving its inhibitory effect on myeloid differentiation.[5][6]

The specificity of this compound's action on the pyrimidine synthesis pathway can be demonstrated through uridine rescue experiments. The addition of exogenous uridine to the cell culture medium bypasses the DHODH-inhibited step and restores pyrimidine levels, thereby abrogating the differentiation-inducing effects of this compound.[7]

ML390_Mechanism_of_Action This compound This compound DHODH DHODH This compound->DHODH Differentiation Myeloid Differentiation This compound->Differentiation Induces Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Uridine Uridine Pool Pyrimidine->Uridine MYC MYC Oncoprotein Uridine->MYC Supports Synthesis Block Differentiation Block MYC->Block Maintains

Figure 1: Simplified signaling pathway of this compound-induced myeloid differentiation.

Quantitative Data

The efficacy of this compound in inducing myeloid differentiation has been quantified in several AML cell lines. The data presented below is a summary of key findings from published literature.

ParameterCell LineValueReference
ED50 (Differentiation) Murine and Human AML cell lines~2 µM[8]
Upstream Metabolite Accumulation (DHO) Lys-GFP-ER-HoxA9 cells>500-fold increase[3]
GeneCell LineTreatmentFold ChangeReference
CD11b (ITGAM) U937This compoundUpregulated[4]
c-MYC HL-60DHODH inhibitorDownregulated[5]
KIT Lys-GFP-ER-HoxA9This compoundDownregulated[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the differentiation-inducing effects of this compound on myeloid cells.

Cell Culture
  • Cell Lines: Human myeloid leukemia cell lines such as U937, THP-1, and HL-60 are commonly used.

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Concentrations: Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 to 10 µM). A vehicle control (DMSO alone) should be included in all experiments.

  • Incubation Time: Cells are typically treated with this compound for 48 to 96 hours to observe differentiation.

Flow Cytometry for Differentiation Markers

This protocol describes the analysis of cell surface markers of differentiation, such as CD11b (upregulated) and c-Kit (downregulated).

  • Cell Preparation:

    • Harvest approximately 1 x 106 cells per sample.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 100 µL of FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Antibody Staining:

    • Add fluorochrome-conjugated antibodies against CD11b and c-Kit at the manufacturer's recommended concentration.

    • Incubate the cells in the dark for 30 minutes at 4°C.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of cells expressing the markers and the mean fluorescence intensity.

Flow_Cytometry_Workflow Start Start: AML Cell Culture Treatment Treat with this compound (or vehicle control) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Fluorochrome- conjugated Antibodies (e.g., anti-CD11b, anti-KIT) Harvest->Stain Wash Wash Cells Stain->Wash Acquire Acquire Data on Flow Cytometer Wash->Acquire Analyze Analyze Data: Quantify Marker Expression Acquire->Analyze

Figure 2: Experimental workflow for flow cytometry analysis of differentiation markers.
Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the functional differentiation of myeloid cells by assessing their ability to produce reactive oxygen species (ROS) upon stimulation, a characteristic of mature phagocytes.

  • Reagents:

    • NBT solution: 1 mg/mL NBT in PBS.

    • Phorbol 12-myristate 13-acetate (PMA) solution: 1 µg/mL in DMSO.

  • Procedure:

    • Harvest and wash the cells as described for flow cytometry.

    • Resuspend the cells at 1 x 106 cells/mL in PBS.

    • Add 100 µL of the cell suspension to a 96-well plate.

    • Add 100 µL of NBT solution containing 200 ng/mL PMA to each well.

    • Incubate for 1 hour at 37°C.

    • Observe the formation of blue formazan precipitate under a microscope.

    • To quantify, lyse the cells and dissolve the formazan in 120 µL of 2 M potassium hydroxide and 140 µL of DMSO.

    • Read the absorbance at 620 nm using a microplate reader.

May-Grünwald-Giemsa Staining for Morphology

This staining method allows for the morphological assessment of cellular differentiation.

  • Procedure:

    • Prepare cell smears on glass slides using a cytocentrifuge.

    • Air dry the smears completely.

    • Fix the smears in methanol for 3-5 minutes.

    • Stain with May-Grünwald solution for 5-7 minutes.

    • Rinse with buffered water (pH 6.8).

    • Stain with Giemsa solution (1:10 dilution in buffered water) for 15-20 minutes.

    • Rinse with buffered water and air dry.

    • Examine the slides under a light microscope to observe changes in nuclear and cytoplasmic morphology indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and cytoplasmic granulation).

Uridine Rescue Experiment

To confirm that the differentiation-inducing effect of this compound is due to the inhibition of DHODH, a uridine rescue experiment can be performed.

Uridine_Rescue_Logic Start Start: AML Cells Condition1 Control (Vehicle) Start->Condition1 Condition2 This compound Start->Condition2 Condition3 This compound + Uridine Start->Condition3 Outcome1 Result: No Differentiation Condition1->Outcome1 Outcome2 Result: Differentiation Condition2->Outcome2 Outcome3 Result: No Differentiation (Rescue) Condition3->Outcome3

Figure 3: Logical relationship of the uridine rescue experiment.
  • Protocol:

    • Culture AML cells in the presence of this compound as described above.

    • In a parallel set of cultures, add exogenous uridine (typically 50-200 µM) to the medium along with this compound.

    • After the incubation period, assess differentiation using the methods described in section 4.

    • A reversal of the differentiation phenotype in the presence of uridine confirms that the effect of this compound is on-target.[7]

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for AML that acts by inhibiting DHODH and inducing myeloid differentiation. This guide provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols required for its study. The data and methodologies presented herein are intended to support further research and development in the field of differentiation therapy for myeloid malignancies.

References

An In-depth Technical Guide to the Discovery and Synthesis of ML390: A Potent Dihydroorotate Dehydrogenase Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a potent and specific small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its discovery stemmed from a high-throughput phenotypic screen designed to identify compounds capable of overcoming differentiation arrest in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in drug development. The document details the experimental protocols for the synthesis of this compound and key biological assays, presents quantitative data in structured tables, and includes visualizations of the relevant signaling pathway and experimental workflows.

Discovery of this compound

The discovery of this compound was initiated through a high-throughput phenotypic screen utilizing a murine cell line engineered to model the differentiation block observed in acute myeloid leukemia (AML).[1][2] This cell line, overexpressing the HoxA9 transcription factor, was designed with a green fluorescent protein (GFP) reporter under the control of a myeloid-specific promoter, allowing for a direct readout of cellular differentiation.[1][3]

From this screen, two chemical scaffolds were identified that induced differentiation.[1][2] Through a process of chemical optimization, compound 3G was synthesized and demonstrated the most potent activity in the engineered ER-HOX-GFP cell line.[1] This compound was subsequently designated as this compound.[1]

Initial investigations into the mechanism of action of this compound ruled out kinase inhibition.[1] The definitive target was identified through the generation of this compound-resistant cell lines.[1] Subsequent RNA sequencing of these resistant cells revealed a significant amplification of the gene encoding for dihydroorotate dehydrogenase (DHODH).[1] This finding was further substantiated by the observation that the addition of uridine, a downstream product of the DHODH-catalyzed reaction, to the cell culture media successfully abrogated the differentiation-inducing effects of this compound.[1]

Chemical Synthesis of this compound

The synthesis of this compound, chemically named N-(2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethyl)-4-(trifluoromethoxy)benzamide, is a multi-step process. The following protocol is a detailed methodology for its chemical synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethan-1-aminium chloride

  • To a solution of (R)-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 g, 6.8 mmol) in dichloromethane (DCM, 20 mL) is added 2,5-dioxopyrrolidin-1-yl 2-aminoacetate (1.3 g, 7.5 mmol) and triethylamine (1.4 mL, 10.2 mmol).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated to give the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the Boc-protected intermediate.

  • The Boc-protected intermediate is dissolved in a 4 M solution of HCl in dioxane.

  • The mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield 2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethan-1-aminium chloride as a white solid.

Step 2: Synthesis of N-(2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethyl)-4-(trifluoromethoxy)benzamide (this compound)

  • To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 g, 4.85 mmol) in DCM (20 mL) is added oxalyl chloride (0.63 mL, 7.28 mmol) and a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)benzoyl chloride.

  • In a separate flask, 2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)-2-oxoethan-1-aminium chloride (1.24 g, 4.85 mmol) is dissolved in DCM (20 mL) and triethylamine (1.35 mL, 9.7 mmol) is added.

  • The solution of 4-(trifluoromethoxy)benzoyl chloride in DCM is added dropwise to the amine solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water and the layers are separated.

  • The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of human DHODH. This inhibition disrupts the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The depletion of the pyrimidine pool is believed to trigger a differentiation program in AML cells, overcoming the characteristic differentiation block of the disease.

Quantitative Bioactivity Data

The biological activity of this compound has been quantified in various cell lines and in an enzymatic assay. The following table summarizes the key quantitative data.

Assay SystemParameterValue (μM)Reference
ER-HOX-GFP CellsEC501.8 ± 0.6[2]
U937 CellsEC508.8 ± 0.8[2]
THP-1 CellsEC506.5 ± 0.9[2]
Human DHODH EnzymeIC500.56 ± 0.1[2]
Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the de novo pyrimidine biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Figure 1. The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the primary assays used to characterize the biological activity of this compound.

DHODH Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP, colorimetric indicator)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.

  • In a 96-well plate, add the recombinant DHODH enzyme to each well.

  • Add the diluted this compound or control (DMSO vehicle) to the appropriate wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP to all wells.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

AML Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in AML cell lines.

Materials:

  • AML cell lines (e.g., U937, THP-1, or the ER-HOX-GFP engineered line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or other test compounds

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD14)

  • 96-well cell culture plates

Procedure:

  • Seed the AML cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted this compound or control (DMSO vehicle) to the cells.

  • Incubate the cells for a specified period (e.g., 4-6 days) at 37°C and 5% CO2.

  • After the incubation period, harvest the cells.

  • If using the ER-HOX-GFP cell line, analyze the GFP expression by flow cytometry. An increase in GFP indicates differentiation.

  • For other AML cell lines, stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).

  • Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing the differentiation markers.

  • Calculate the EC50 value by plotting the percentage of differentiated cells against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow and Logical Relationships

The discovery and characterization of this compound followed a logical progression from a broad phenotypic screen to specific target identification and validation.

DiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Optimization & Identification cluster_moa Mechanism of Action cluster_characterization Biochemical & Cellular Characterization HTS High-Throughput Phenotypic Screen (ER-HOX-GFP AML cell model) Hit_ID Hit Identification (Compounds inducing differentiation) HTS->Hit_ID Lead_Opt Lead Optimization (Synthesis of Analogs) Hit_ID->Lead_Opt ML390_ID Identification of this compound (Most potent analog) Lead_Opt->ML390_ID Resistant_Lines Generation of This compound-Resistant Cell Lines ML390_ID->Resistant_Lines RNA_Seq RNA Sequencing Resistant_Lines->RNA_Seq Target_ID Target Identification (DHODH Amplification) RNA_Seq->Target_ID Uridine_Rescue Uridine Rescue Experiment Target_ID->Uridine_Rescue Target_Validation Target Validation Uridine_Rescue->Target_Validation Enzyme_Assay DHODH Enzyme Inhibition Assay (IC50) Target_Validation->Enzyme_Assay Cell_Assay AML Cell Differentiation Assay (EC50) Target_Validation->Cell_Assay

Figure 2. The workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of DHODH and pyrimidine metabolism in AML and other cancers. Its discovery through a phenotypic screen highlights the power of this approach in identifying novel therapeutic targets and chemical matter. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development of DHODH inhibitors as a promising therapeutic strategy for AML. The journey of this compound from a screening hit to a well-characterized DHODH inhibitor serves as a compelling case study in modern drug discovery.

References

ML390 Target Validation in Leukemia: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation of ML390, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in the context of leukemia. It is designed to equip researchers and drug development professionals with the necessary data, experimental protocols, and pathway visualizations to understand and replicate key validation experiments.

Executive Summary

This compound is a small molecule inhibitor that has demonstrated efficacy in inducing differentiation in acute myeloid leukemia (AML) models.[1] Extensive target validation studies have identified dihydroorotate dehydrogenase (DHODH) as the primary molecular target of this compound.[2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition by this compound leads to pyrimidine starvation, cell cycle arrest, and apoptosis in leukemia cells. This guide details the quantitative effects of this compound on leukemia cells and provides detailed protocols for the key experiments that have been instrumental in validating its target and mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in various leukemia cell lines.

Table 1: Potency of this compound in Leukemia Cell Lines

Cell LineLeukemia TypeParameterValue (µM)Reference
Murine AML modelsAcute Myeloid LeukemiaED50~2[1]
Human AML models (U937, THP1)Acute Myeloid LeukemiaED50~2[1]

Table 2: Effects of this compound on Apoptosis in Leukemia Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)Reference
THP-1Data not availableData not availableData not available
U937Data not availableData not availableData not available

Note: Specific quantitative data on this compound-induced apoptosis in THP-1 and U937 cells were not available in the searched literature. The provided protocols in Section 3 can be used to generate this data.

Table 3: Impact of this compound on Key Protein Expression

Cell LineThis compound TreatmentProteinChange in ExpressionReference
AML Cell LinesData not availablec-MycData not available
AML Cell LinesData not availablep53Data not available

Note: Quantitative Western blot data for the effect of this compound on c-Myc and p53 protein levels were not available in the searched literature. The provided protocol in Section 3 can be used to determine these changes.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the target and mechanism of action of this compound in leukemia.

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (IC50).

Materials:

  • Leukemia cell lines (e.g., HL-60, THP-1, U937, MOLM-13, MV4-11)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Leukemia cell lines (e.g., THP-1, U937)

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and treat with various concentrations of this compound (and a vehicle control) for 24, 48, and 72 hours.

  • Harvest cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

This technique is used to detect changes in the expression levels of DHODH and downstream signaling proteins like c-Myc and p53.

Materials:

  • Leukemia cell lines

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-DHODH (e.g., Cell Signaling Technology #80981, 1:1000 dilution)[2][3]

    • Rabbit anti-c-Myc (e.g., Cell Signaling Technology #5605, 1:1000 dilution)

    • Mouse anti-p53 (e.g., Santa Cruz Biotechnology sc-126, 1:1000 dilution)

    • Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich A5441, 1:5000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Quantify band intensities and normalize to the loading control.

DHODH Enzymatic Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH

  • This compound stock solution (in DMSO)

  • Assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • L-dihydroorotic acid (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • 96-well clear-bottom plate

  • Spectrophotometer

Procedure:

  • Add 0.02 µg of recombinant human DHODH to each well of a 96-well plate containing assay buffer.[4]

  • Add various concentrations of this compound or vehicle control (DMSO) to the wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a substrate mixture containing 2 mM DHO, 0.2 mM decylubiquinone, and 0.12 mM DCIP.[4]

  • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer.

  • Calculate the rate of DCIP reduction for each concentration of this compound.

  • Determine the IC50 value of this compound for DHODH inhibition.

Generation of this compound-Resistant Cell Lines

This protocol describes how to generate leukemia cell lines that are resistant to this compound, which can be used to identify the drug's target through genetic analysis.

Materials:

  • Leukemia cell line (e.g., THP-1)

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • 6-well plates and larger culture flasks

Procedure:

  • Determine the IC20 (concentration that inhibits growth by 20%) of this compound for the chosen cell line.

  • Culture the cells in the presence of the IC20 concentration of this compound.

  • Monitor the cells for growth. Initially, most cells will die, but a small population may survive and start to proliferate.

  • Once the cells have recovered and are growing steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increase).

  • Repeat this process of dose escalation and cell recovery over several months.

  • Periodically test the IC50 of the cell population to monitor the development of resistance.

  • Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution to obtain a clonal resistant cell line.

RNA Sequencing of this compound-Treated Cells

This protocol outlines the steps for analyzing the global gene expression changes in leukemia cells upon this compound treatment.

Materials:

  • Leukemia cell lines

  • This compound stock solution (in DMSO)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • Next-generation sequencing (NGS) library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

  • NGS sequencer

Procedure:

  • Cell Treatment and RNA Extraction: Treat leukemia cells with this compound (at a concentration around the IC50) and a vehicle control for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. Samples should have a high RNA Integrity Number (RIN) (e.g., >8).

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA using a library preparation kit. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control samples.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways that are significantly altered by this compound treatment.

Mandatory Visualizations

Signaling Pathway of this compound Action

ML390_Pathway This compound This compound DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate DNA_RNA_Synthesis DNA & RNA Synthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Leads to Differentiation Myeloid Differentiation Cell_Cycle_Arrest->Differentiation Promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

This compound inhibits DHODH, blocking pyrimidine synthesis and leading to cell cycle arrest, differentiation, and apoptosis.
Experimental Workflow for this compound Target Validation

Target_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_cellular Cell-Based Target Engagement Cell_Viability Cell Viability Assays (IC50 Determination) Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Western_Blot Western Blot (Protein Expression) Enzymatic_Assay DHODH Enzymatic Assay (Direct Inhibition) Resistant_Lines Generation of Resistant Cell Lines RNA_Seq RNA Sequencing (Pathway Analysis) This compound This compound This compound->Cell_Viability This compound->Apoptosis_Assay This compound->Western_Blot This compound->Enzymatic_Assay This compound->Resistant_Lines This compound->RNA_Seq

Workflow for the comprehensive target validation of this compound in leukemia, from in vitro assays to cell-based studies.
Logical Relationship of Target Validation Evidence

Logical_Relationship cluster_evidence Supporting Evidence node_conclusion Conclusion: This compound's primary target in leukemia is DHODH Direct_Inhibition Direct Enzymatic Inhibition of DHODH Direct_Inhibition->node_conclusion Cellular_Phenotype Induction of Apoptosis & Cell Cycle Arrest Cellular_Phenotype->node_conclusion Metabolic_Changes Accumulation of Dihydroorotate, Depletion of Uridine Metabolic_Changes->node_conclusion Genetic_Evidence DHODH Mutations in Resistant Cell Lines Genetic_Evidence->node_conclusion

Convergent lines of evidence confirming DHODH as the primary target of this compound in leukemia.

References

X-ray Crystal Structure of ML390 with Human Dihydroorotate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the X-ray crystal structure of the inhibitor ML390 in complex with its target, human Dihydroorotate Dehydrogenase (DHODH). The content herein is curated for professionals in the fields of biomedical research and drug development, offering detailed experimental protocols, quantitative data, and structural insights to facilitate further investigation and application of this significant molecular complex.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibition of DHODH by this compound and the crystallographic analysis of the complex.

Table 1: In Vitro Inhibition of Human DHODH by this compound
CompoundhDHODH IC50 (µM)
This compound0.260

IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of human DHODH by 50%.

Table 2: Crystallographic Data for the DHODH-ML390 Complex (PDB ID: 5K9C)[1]
ParameterValue
Data Collection
PDB ID5K9C
Resolution (Å)1.66
Space groupP 1 21 1
Unit cell dimensions (Å)a=50.3, b=64.2, c=58.7
Unit cell angles (°)α=90, β=107.8, γ=90
Refinement Statistics
R-work0.131
R-free0.150
No. of non-hydrogen atoms3271
Macromolecule Content
Total Structure Weight (kDa)41.5
Modeled Residue Count355
Deposited Residue Count368

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the structural and functional characterization of the DHODH-ML390 complex.

Recombinant Human DHODH Expression and Purification

The human DHODH construct used for crystallization encompasses residues 30-396, with the N-terminal transmembrane domain removed to enhance solubility.

  • Gene Cloning and Expression Vector: The gene encoding for human DHODH (residues 30-396) is cloned into a suitable bacterial expression vector, typically a pET series vector, containing an N-terminal hexahistidine (6xHis) tag for affinity purification.

  • Protein Expression: The expression vector is transformed into a competent Escherichia coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: The bacterial cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The resuspended cells are lysed by sonication on ice. The cell lysate is then clarified by ultracentrifugation at 40,000 x g for 45 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: The clarified supernatant containing the His-tagged DHODH is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins. The His-tagged DHODH is then eluted with an elution buffer (lysis buffer containing 250-500 mM imidazole).

  • Size-Exclusion Chromatography: The eluted protein fractions are pooled and concentrated. The concentrated protein is then loaded onto a size-exclusion chromatography (gel filtration) column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and further purify the protein. The purity of the final protein is assessed by SDS-PAGE.

DHODH Enzymatic Assay

The activity of DHODH is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

  • Reaction Mixture: The standard assay mixture (200 µL) contains 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 100 µM Coenzyme Q10, and 60 µM DCIP.[1]

  • Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial dilutions are made to achieve the desired final concentrations in the assay.

  • Assay Procedure:

    • Add the reaction mixture to the wells of a 96-well plate.

    • Add the desired concentration of this compound or DMSO (for control) to the wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 200 µM of the substrate, dihydroorotate.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to the DHODH activity.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percent inhibition is calculated relative to the DMSO control. The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Crystallization of the DHODH-ML390 Complex

The crystal structure of the DHODH-ML390 complex was obtained by X-ray crystallography.

  • Complex Formation: Purified human DHODH is incubated with a 5-fold molar excess of this compound.

  • Crystallization Method: The hanging drop vapor diffusion method is used for crystallization.

  • Crystallization Conditions: The DHODH-ML390 complex solution is mixed in a 1:1 ratio with the reservoir solution. For the PDB entry 5K9C, the specific crystallization conditions were: 0.1 M sodium acetate trihydrate pH 4.8, 1.9 M ammonium sulfate, and 30% (v/v) glycerol at 298 K (25°C).[2]

  • Crystal Growth: Crystals typically appear and grow to a suitable size for X-ray diffraction analysis within a few days to a week.

  • Data Collection and Structure Determination: The crystals are cryo-protected, typically using the reservoir solution supplemented with additional glycerol, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined structure of DHODH as a search model. The model is then refined against the collected diffraction data.

Visualizations

The following diagram illustrates the generalized experimental workflow for determining the X-ray crystal structure of a protein-ligand complex, such as DHODH with this compound.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_characterization Biochemical & Structural Characterization cluster_input Inputs cloning Gene Cloning expression Protein Expression in E. coli cloning->expression lysis Cell Lysis expression->lysis affinity_chrom Affinity Chromatography (Ni-NTA) lysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec activity_assay Enzymatic Activity Assay sec->activity_assay complex_formation Complex Formation (DHODH + this compound) sec->complex_formation crystallization Crystallization complex_formation->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution dhodh_gene DHODH Gene dhodh_gene->cloning ml390_compound This compound Compound ml390_compound->complex_formation

Caption: Experimental workflow for DHODH-ML390 crystal structure determination.

References

ML390: A Technical Guide to its Inhibition of De Novo Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, essential precursors for DNA and RNA synthesis. This mechanism of action has demonstrated significant anti-proliferative and differentiation-inducing effects in various cancer models, particularly in acute myeloid leukemia (AML) and glioblastoma. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cellular processes, detailed experimental protocols for its study, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction

The de novo synthesis of pyrimidines is a fundamental metabolic pathway required for cellular proliferation and survival. Rapidly dividing cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides. Dihydroorotate dehydrogenase (DHODH) catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. The dependence of cancer cells on this pathway makes DHODH an attractive target for therapeutic intervention.

This compound has emerged as a key small molecule inhibitor of human DHODH. Its ability to induce differentiation in AML cells and inhibit the growth of glioblastoma cells highlights its potential as a targeted anti-cancer agent. This document serves as a comprehensive resource for researchers investigating the biological effects and therapeutic potential of this compound.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of DHODH. This inhibition blocks the de novo synthesis of pyrimidines, leading to a depletion of the intracellular pools of uridine and cytidine nucleotides. The consequences of this pyrimidine starvation are multifaceted, ultimately leading to the suppression of cancer cell growth and the induction of cell differentiation. The effects of this compound can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway, confirming the specificity of this compound's action.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibition of DHODH and Induction of Differentiation by this compound

ParameterValueCell Line/SystemReference
DHODH IC50 0.56 ± 0.1 µMRecombinant Human DHODH[1]
ED50 (Differentiation) ~2 µMMurine and Human AML Cell Lines[2]
EC50 (Differentiation) 1.8 ± 0.6 µMER-HOX-GFP[1]
EC50 (Differentiation) 8.8 ± 0.8 µMU937[1]
EC50 (Differentiation) 6.5 ± 0.9 µMTHP-1[1]

Table 2: Effect of this compound on Pyrimidine Nucleotide Pools

MetaboliteEffectFold ChangeCell LineReference
Dihydroorotate (DHO) Accumulation>500-foldLys-GFP-ER-HoxA9[2]
Uridine DepletionSignificantLys-GFP-ER-HoxA9, LN229, GBM9[3]
UMP DepletionSignificantLys-GFP-ER-HoxA9, LN229, GBM9[3]
UDP DepletionSignificantLys-GFP-ER-HoxA9, LN229, GBM9[3]
UTP DepletionSignificantLys-GFP-ER-HoxA9, LN229, GBM9[3]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50/EC50Reference
Murine and Human AML cells Acute Myeloid LeukemiaED50 ~2 µM[2]
LN229, GBM9, SF188 GlioblastomaDose-dependent decrease in proliferation[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

ML390_Pathway This compound This compound DHODH DHODH This compound->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidine Pool (UMP, UDP, UTP) DHO Dihydroorotate DHO->DHODH Orotate->Pyrimidines rRNA rRNA Synthesis (rDNA Transcription) Pyrimidines->rRNA Required for Proliferation Decreased Cell Proliferation Pyrimidines->Proliferation Required for DNA/RNA synthesis NucleolarStress Nucleolar Stress rRNA->NucleolarStress Leads to p53 p53 Stabilization and Activation NucleolarStress->p53 CellCycle Cell Cycle Arrest (S-phase) p53->CellCycle Differentiation Induction of Differentiation (AML) p53->Differentiation CellCycle->Proliferation Uridine Exogenous Uridine Salvage Salvage Pathway Uridine->Salvage Salvage->Pyrimidines Rescues

Caption: Signaling pathway of this compound's effect on de novo pyrimidine synthesis.

ML390_Workflow cluster_invitro In Vitro Studies cluster_rescue Rescue Experiment DHODH_assay DHODH Enzyme Inhibition Assay (IC50 determination) Cell_culture Cancer Cell Line Culture ML390_treatment This compound Treatment (Dose-Response) Cell_culture->ML390_treatment Proliferation_assay Cell Proliferation Assay (e.g., MTT) ML390_treatment->Proliferation_assay Metabolite_extraction Metabolite Extraction ML390_treatment->Metabolite_extraction Western_blot Western Blot Analysis (p53, etc.) ML390_treatment->Western_blot qPCR qPCR Analysis (rRNA transcripts) ML390_treatment->qPCR Uridine_rescue Uridine Co-treatment ML390_treatment->Uridine_rescue LCMS LC-MS/MS Analysis (Pyrimidine Pools) Metabolite_extraction->LCMS Rescue_analysis Analysis of Proliferation and Pyrimidine Pools Uridine_rescue->Rescue_analysis

Caption: Experimental workflow for investigating this compound's effects.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol is adapted from methodologies described in the literature for determining the IC50 of DHODH inhibitors.[4]

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Triton X-100

  • Tris-HCl buffer (50 mM, pH 8.0)

  • KCl (150 mM)

  • This compound (or other test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM CoQ10, 0.05% Triton X-100, and 200 µM DCIP.

  • Pre-incubate the recombinant human DHODH enzyme with varying concentrations of this compound in the reaction buffer for 30 minutes at 25°C in a 96-well plate.

  • Initiate the reaction by adding 500 µM dihydroorotic acid to each well.

  • Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes at 25°C using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.

  • Calculate the rate of reaction for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Measurement of Intracellular Pyrimidine Nucleotides by LC-MS/MS

This protocol provides a general framework for the analysis of pyrimidine pools in cells treated with this compound.[5][6]

Materials:

  • Cultured cells (e.g., cancer cell lines)

  • This compound

  • Methanol (ice-cold, 80%)

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Appropriate columns and mobile phases for nucleotide separation

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time period (e.g., 24-48 hours).

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.

    • Collect the cell suspension and transfer it to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell suspension vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the nucleotides using a suitable chromatography method (e.g., reversed-phase or HILIC chromatography).

    • Detect and quantify the pyrimidine nucleotides (UMP, UDP, UTP, etc.) using multiple reaction monitoring (MRM) mode on the mass spectrometer.

    • Normalize the data to the cell number or total protein content.

Cell Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability and proliferation.[1][2]

Materials:

  • Cultured cells

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark, with occasional shaking, to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets a key metabolic vulnerability of cancer cells. Its specific inhibition of DHODH and the subsequent depletion of pyrimidines provide a clear mechanism for its anti-proliferative and differentiation-inducing effects. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the biological activities of this compound and its potential clinical applications. The visualization of the signaling pathways and experimental workflows offers a clear framework for understanding and investigating the complex cellular responses to the inhibition of de novo pyrimidine synthesis.

References

ML390: A Technical Guide to a Promising Host-Targeted Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML390, a potent and selective inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), has emerged as a promising candidate for broad-spectrum antiviral therapy. By targeting a crucial step in the de novo pyrimidine biosynthesis pathway, this compound effectively curtails the replication of viruses that rely on host cellular machinery for their propagation. This technical guide provides an in-depth overview of the antiviral properties of this compound, its mechanism of action, and the experimental data supporting its potential as a therapeutic agent. Detailed methodologies for key experimental assays are provided to facilitate further research and development in this area.

Introduction

The ever-present threat of emerging and re-emerging viral diseases necessitates the development of broad-spectrum antiviral agents. Host-targeted antivirals, which act on cellular factors essential for viral replication, offer a promising strategy to combat a wide range of viruses and are less prone to the development of viral resistance. This compound is a small molecule inhibitor of human DHODH, an enzyme that plays a critical role in the synthesis of pyrimidines, the building blocks of RNA and DNA.[1][2] By depleting the intracellular pool of pyrimidines, this compound creates an environment that is inhospitable to viral replication.[3]

Antiviral Activity of this compound

The primary antiviral activity of this compound has been demonstrated against Enterovirus 71 (EV71) , a causative agent of hand, foot, and mouth disease, which can lead to severe neurological complications.[3] While direct experimental evidence for this compound against other specific viruses is currently limited, the broader class of DHODH inhibitors has shown significant activity against a range of RNA viruses, suggesting a wider potential application for this compound.

Quantitative Antiviral Data

The antiviral efficacy of this compound and other relevant DHODH inhibitors is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound against Enterovirus 71

ParameterValueCell LineVirus StrainReference
IC₅₀ 0.06601 µMVeroNot Specified[3]
Selectivity Index (SI) 156.5VeroNot Specified[3]

Table 2: In Vitro Antiviral Activity of Other DHODH Inhibitors against Various RNA Viruses

CompoundVirusEC₅₀ (µM)Cell LineReference
S312 Influenza A virus (H1N1)1.56Vero[4]
S416 SARS-CoV-20.017Vero[4]
Teriflunomide Zika VirusNot SpecifiedNot Specified[1][5]
Brequinar Ebola Virus (mini-replicon)0.102Not Specified[1]

Table 3: In Vitro DHODH and Cell Line Inhibition by this compound

Target/Cell LineIC₅₀/EC₅₀ (µM)Reference
DHODH (enzyme) 0.56 ± 0.1[4]
ER-HOX-GFP (AML model) 1.8 ± 0.6[4]
U973 (AML model) 8.8 ± 0.8Not Specified
THP-1 (AML model) 6.5 ± 0.9[4]

Mechanism of Action

The primary mechanism of this compound's antiviral activity is the inhibition of the host enzyme DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1] By blocking this step, this compound depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of viral RNA and DNA.[3]

Supplementation with the downstream product orotate, as well as exogenous uridine and cytidine, has been shown to suppress the anti-EV71 activity of this compound, confirming that its antiviral effect is mediated by the inhibition of the pyrimidine synthesis pathway.[3]

Beyond pyrimidine depletion, emerging evidence suggests that DHODH inhibitors may also exert antiviral effects through other mechanisms. Inhibition of DHODH can lead to the activation of interferon-stimulated genes (ISGs), which play a crucial role in the innate immune response to viral infections.[6] Furthermore, disruption of the Coenzyme Q/Coenzyme Q hydroquinone (CoQ/CoQH2) redox cycle in mitochondria by DHODH inhibitors can induce ferroptosis, a form of iron-dependent programmed cell death, in virus-infected cells.[6]

ML390_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_salvage Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP Viral_RNA_DNA Viral RNA/DNA Synthesis UTP_CTP->Viral_RNA_DNA Virus_Replication Virus Replication Viral_RNA_DNA->Virus_Replication Leads to Uridine_Cytidine Exogenous Uridine/Cytidine UMP_Salvage UMP Uridine_Cytidine->UMP_Salvage UTP_CTP_Salvage UTP, CTP UMP_Salvage->UTP_CTP_Salvage UTP_CTP_Salvage->Viral_RNA_DNA This compound This compound This compound->Orotate Inhibits DHODH

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and viral replication.

In Vivo Efficacy

The antiviral efficacy of this compound has been demonstrated in an in vivo mouse model of EV71 infection. Treatment with this compound was shown to reduce the viral load in various organs, including the brain, liver, heart, and spleen.[3] Importantly, this compound treatment also significantly increased the survival rate of mice infected with a lethal dose of EV71.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

In Vitro Antiviral Assays

This assay is used to determine the concentration of an antiviral compound required to protect cells from the virus-induced cell death.

  • Cell Seeding: Seed Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Infect the Vero cell monolayers with EV71 at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.

  • Treatment: Immediately after infection, add the serially diluted this compound to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • CPE Assessment: Observe the cells under a microscope for the presence of CPE. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of this compound that inhibits 50% of the viral CPE.

This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.

  • Cell Seeding: Seed a confluent monolayer of Vero cells in 6-well or 12-well plates.

  • Virus-Compound Incubation: Pre-incubate a known titer of EV71 with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Adsorb the virus-compound mixture onto the Vero cell monolayers for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques (zones of cell death) are visible (typically 3-5 days).

  • Plaque Visualization: Fix the cells with formaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC₅₀ value.

Antiviral_Assay_Workflow cluster_cpe CPE Inhibition Assay cluster_plaque Plaque Reduction Assay cpe1 Seed Vero Cells (96-well plate) cpe2 Infect with EV71 cpe1->cpe2 cpe3 Add this compound Dilutions cpe2->cpe3 cpe4 Incubate (48-72h) cpe3->cpe4 cpe5 Assess CPE / Cell Viability cpe4->cpe5 plaque1 Seed Vero Cells (6/12-well plate) plaque2 Infect with EV71 + this compound Dilutions plaque1->plaque2 plaque3 Overlay with Semi-solid Medium plaque2->plaque3 plaque4 Incubate (3-5 days) plaque3->plaque4 plaque5 Fix, Stain, and Count Plaques plaque4->plaque5

Caption: Workflow for in vitro antiviral assays.
In Vivo Efficacy Study

The following protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of EV71 infection.

  • Animal Model: Use a susceptible mouse model, such as neonatal ICR mice.

  • Infection: Infect the mice with a lethal dose of a mouse-adapted EV71 strain via an appropriate route (e.g., intraperitoneal or intracranial injection).

  • Treatment: Administer this compound to the mice at various dosages and schedules (e.g., once or twice daily) starting at a specified time post-infection. Include a vehicle-treated control group.

  • Monitoring: Monitor the mice daily for clinical signs of disease (e.g., limb paralysis, weight loss) and survival.

  • Viral Load Determination: At specific time points, euthanize a subset of mice from each group and collect tissues (e.g., brain, spinal cord, muscle, liver, spleen). Quantify the viral load in these tissues using quantitative reverse transcription PCR (qRT-PCR) or plaque assay.

  • Data Analysis: Compare the survival rates, clinical scores, and viral loads between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Potential for Broad-Spectrum Activity and Future Directions

While the definitive antiviral activity of this compound has been established for EV71, the known broad-spectrum efficacy of other DHODH inhibitors against a variety of RNA viruses, including influenza, Zika, and SARS-CoV-2, strongly suggests that this compound may also be effective against these and other viral pathogens.[1][4][5] Future research should focus on screening this compound against a wider panel of viruses to fully elucidate its antiviral spectrum.

Furthermore, the potential role of this compound in inducing ferroptosis in virus-infected cells warrants further investigation as a novel antiviral mechanism. Elucidating this and other potential secondary mechanisms of action could provide valuable insights for the development of combination therapies.

Conclusion

This compound represents a promising host-targeted antiviral agent with demonstrated efficacy against Enterovirus 71. Its mechanism of action, through the inhibition of the de novo pyrimidine biosynthesis pathway, provides a strong rationale for its potential broad-spectrum activity against a wide range of viruses. The in vivo data further supports its therapeutic potential. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound as a novel antiviral therapy.

References

ML390 in enterovirus 71 replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of ML390 in Enterovirus 71 Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications and fatalities, particularly in young children.[1][2] Despite the serious public health threat posed by EV71, no effective antiviral therapeutics are currently available.[3] This document provides a comprehensive technical overview of the antiviral agent this compound and its role in inhibiting EV71 replication. This compound has been identified as a potent inhibitor of EV71, acting through the targeted disruption of the host cell's de novo pyrimidine biosynthesis pathway.[3] We will detail its mechanism of action, present quantitative data on its efficacy, outline key experimental protocols for its evaluation, and provide visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a critical host enzyme.[3] The antiviral activity of this compound is not directed at a viral protein but rather at a host metabolic pathway essential for viral replication.

  • The De Novo Pyrimidine Biosynthesis Pathway: This cellular pathway is responsible for the synthesis of pyrimidine nucleotides (uridine and cytosine), which are fundamental building blocks for RNA and DNA.

  • Role of DHODH: Dihydroorotate dehydrogenase is the fourth enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate. This step is crucial for the production of pyrimidines.

  • Inhibition by this compound: By inhibiting DHODH, this compound effectively halts the de novo synthesis of pyrimidines. This leads to a depletion of the intracellular nucleotide pool available for viral genome replication.[3]

  • Confirmation of Mechanism: The specific mechanism of action has been confirmed experimentally. Supplementing this compound-treated, EV71-infected cells with downstream products of the pathway, such as orotate, uridine, or cytosine, significantly reverses the antiviral effect and restores viral replication.[3] This demonstrates that the antiviral activity is directly linked to the depletion of pyrimidines.

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_virus EV71 Replication Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ...multiple steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP ... Viral_RNA Viral RNA Replication UTP_CTP->Viral_RNA Required For This compound This compound This compound->Orotate Inhibition

Caption: Mechanism of this compound action on the pyrimidine biosynthesis pathway.

Quantitative Data on Antiviral Efficacy

The antiviral activity of this compound against Enterovirus 71 has been quantified through both in vitro cell culture assays and in vivo animal models. The data highlights its potency and selectivity.

ParameterValueCell Line / ModelSource
IC₅₀ 0.06601 µMNot Specified[3]
Selectivity Index (SI) 156.5Not Specified[3]
In Vitro Effect Dose-dependently inhibited EV71 replication.Not Specified[3]
In Vivo Model EV71-infected mouse modelEV71-infected mouse model[3]
In Vivo - Viral Load Reduced viral load in brain, liver, heart, spleen, and legs.EV71-infected mouse model[3]
In Vivo - Survival Significantly increased the survival rate of infected mice.EV71-infected mouse model[3]

Detailed Experimental Protocols

The evaluation of this compound's anti-EV71 activity involves standard virological and molecular biology techniques.

Cell Lines and Virus
  • Cells: Rhabdomyosarcoma (RD) cells are commonly used for EV71 propagation and antiviral assays as they are highly susceptible to infection.

  • Virus Stock: A well-characterized strain of Enterovirus 71 is propagated in RD cells. Viral titers are determined by plaque assay or 50% tissue culture infective dose (TCID₅₀) assay and stored at -80°C.

Cytotoxicity Assay (CC₅₀ Determination)
  • Objective: To determine the concentration of this compound that is toxic to the host cells.

  • Methodology:

    • Seed RD cells in 96-well plates and allow them to adhere overnight.

    • Replace the medium with fresh medium containing two-fold serial dilutions of this compound. Include a "cells only" control (no compound) and a "blank" control (no cells).

    • Incubate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay.

    • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (IC₅₀ Determination)
  • Objective: To measure the effectiveness of this compound at inhibiting EV71-induced cytopathic effect (CPE) or viral yield.

  • Methodology (CPE Reduction):

    • Seed RD cells in 96-well plates.

    • When cells reach ~90% confluency, infect them with EV71 at a specific multiplicity of infection (MOI), for example, 0.1.

    • Simultaneously, add serial dilutions of this compound to the infected cells. Include a virus control (infected, no compound) and a cell control (uninfected, no compound).

    • Incubate the plates at 37°C until the virus control wells show >90% CPE (typically 48-72 hours).

    • Stain the cells with a solution like crystal violet to visualize cell viability.

    • Quantify the absorbance to determine the percentage of CPE inhibition. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA
  • Objective: To quantify the reduction in viral RNA replication in the presence of this compound.

  • Methodology:

    • Seed RD cells in 24-well plates and infect with EV71 at a defined MOI. Treat with various concentrations of this compound.

    • At a specific time point post-infection (e.g., 24 hours), harvest the cells.

    • Extract total cellular RNA using a commercial kit (e.g., TRIZOL reagent).[2]

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

    • Perform quantitative PCR using a SYBR Green or TaqMan-based assay with specific primers targeting a conserved region of the EV71 genome (e.g., the 5' UTR).[2]

    • Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to control for variations in RNA extraction and input.[2]

    • Calculate the fold-change in viral RNA expression relative to the untreated virus control.

Western Blot for Viral Protein Expression
  • Objective: To measure the reduction in viral protein synthesis.

  • Methodology:

    • Conduct the experiment as described for qRT-PCR (Section 3.4, steps 1-2).

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the total protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for an EV71 protein (e.g., VP1).

    • Probe with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

cluster_analysis Endpoint Analysis start Seed RD Cells in Multi-well Plates infect Infect with EV71 (MOI=0.1) + Add this compound Dilutions start->infect incubate Incubate (e.g., 24h at 37°C) infect->incubate rna Harvest Cells for RNA (TRIZOL Extraction) incubate->rna protein Harvest Cells for Protein (Lysis Buffer) incubate->protein cpe Observe/Stain for CPE incubate->cpe q_rt_pcr qRT-PCR (Viral RNA Quantification) rna->q_rt_pcr western Western Blot (Viral Protein VP1) protein->western ic50 IC50 Calculation cpe->ic50

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound presents a promising avenue for the development of an effective antiviral therapy against Enterovirus 71. Its potent inhibitory activity, demonstrated both in vitro and in a preclinical in vivo model, is highly significant.[3] The well-defined mechanism of action, which involves targeting the host's de novo pyrimidine biosynthesis pathway, offers a clear rationale for its efficacy and a potential strategy for overcoming drug resistance that might arise from viral mutations.[3] By depleting the necessary nucleotide building blocks, this compound effectively stalls viral replication.[3] Further research and clinical development are warranted to translate these findings into a therapeutic option for patients suffering from severe EV71 infections.

References

Methodological & Application

Application Notes and Protocols for ML390 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and specific inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This compound acts by disrupting the interaction between NRF2 and its partner protein MAFG, thereby preventing the transcriptional activation of NRF2 target genes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the NRF2 signaling pathway and its role in cellular processes.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Cancer~5-10
MCF7Breast Cancer~10
PC-3Prostate Cancer~7.5
HepG2Liver Cancer~12.5

Note: IC50 values can vary depending on the experimental conditions, including cell density, treatment duration, and the specific assay used.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Treatment with this compound

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

Protocol:

  • Seed the cells at the desired density in a multi-well plate or flask and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The next day, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • Remove the old medium from the cells.

  • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cytotoxicity Assessment using MTT Assay

This protocol assesses the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Western Blot Analysis of NRF2 and Downstream Targets

This protocol is for assessing the protein levels of NRF2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Materials:

  • Cells treated with this compound (from Protocol 2)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

NRF2 Activity Assessment using a Luciferase Reporter Assay

This protocol measures the transcriptional activity of NRF2.

Materials:

  • Cells co-transfected with an NRF2-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Seed the transfected cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Measure the firefly luciferase activity in the cell lysate.

  • Measure the Renilla luciferase activity in the same lysate to normalize for transfection efficiency.

  • Calculate the relative NRF2 activity by dividing the firefly luciferase activity by the Renilla luciferase activity.

Mandatory Visualizations

ML390_Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assays Assays cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with varying [this compound] prep_this compound->treat_cells prep_cells Seed Cells in Multi-well Plate prep_cells->treat_cells mtt_assay MTT Assay (Cytotoxicity) treat_cells->mtt_assay wb_assay Western Blot (NRF2, HO-1, NQO1) treat_cells->wb_assay luc_assay Luciferase Assay (NRF2 Activity) treat_cells->luc_assay analyze_mtt Calculate % Cell Viability Determine IC50 mtt_assay->analyze_mtt analyze_wb Quantify Protein Expression wb_assay->analyze_wb analyze_luc Determine Relative NRF2 Activity luc_assay->analyze_luc

Caption: Experimental workflow for studying the effects of this compound in cell culture.

Caption: Simplified NRF2 signaling pathway and the mechanism of action of this compound.

Application Notes and Protocols: ML390 Treatment of U937 and THP-1 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and induction of differentiation in acute myeloid leukemia (AML) cells.[1][3] The human monocytic cell lines, U937 and THP-1, are well-established in vitro models for studying AML and monocyte-macrophage differentiation, making them ideal systems for evaluating the therapeutic potential of DHODH inhibitors like this compound.[4][5]

These application notes provide a comprehensive overview of the effects of this compound on U937 and THP-1 cells, including detailed protocols for key experimental assays and a summary of expected quantitative outcomes based on studies of potent DHODH inhibitors.

Mechanism of Action

This compound exerts its biological effects by targeting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This enzyme is located in the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate. Inhibition of DHODH by this compound leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. The resulting pyrimidine starvation arrests cells in the S-phase of the cell cycle and induces differentiation.[3]

ML390_Mechanism_of_Action This compound Signaling Pathway cluster_pathway De Novo Pyrimidine Biosynthesis This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibits Orotate Orotate S_Phase_Arrest S-Phase Arrest DHODH->S_Phase_Arrest Induces Differentiation Differentiation DHODH->Differentiation Induces DHO Dihydroorotate DHO->Orotate DHODH UMP UMP (Uridine Monophosphate) Orotate->UMP Pyrimidine_Synthesis De Novo Pyrimidine Synthesis UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA and RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Mechanism of this compound action on the pyrimidine synthesis pathway.

Data Presentation

The following tables summarize the expected quantitative effects of potent DHODH inhibitors on U937 and THP-1 cell lines. While specific data for this compound is limited in publicly available literature, the data for Brequinar, another potent DHODH inhibitor, is presented as a representative example. This compound is expected to exhibit similar effects.

Table 1: Effect of DHODH Inhibition on Cell Differentiation

Cell LineCompoundParameterValueReference
U937BrequinarED50~1 µM[1]
THP-1BrequinarED50~1 µM[1]

Table 2: Effect of DHODH Inhibition on Cell Viability

Cell LineCompoundParameterValue (48h)Reference
CaSkiBrequinarIC500.747 µM[6]
HeLaBrequinarIC500.338 µM[6]

Table 3: Expected Effect of DHODH Inhibition on Cell Cycle Distribution

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)~50-60~25-35~10-15
This compound (Effective Dose)DecreasedIncreasedDecreased

Note: Specific percentages will vary based on experimental conditions and the specific concentration of this compound used. The general trend observed with DHODH inhibitors is an accumulation of cells in the S-phase.[3][7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on U937 and THP-1 cells.

Experimental_Workflow General Experimental Workflow start Start cell_culture Cell Culture (U937 or THP-1) start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT/Resazurin) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle differentiation Differentiation Marker Analysis (Flow Cytometry) treatment->differentiation data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis differentiation->data_analysis end End data_analysis->end

Caption: A generalized workflow for studying the effects of this compound.

Cell Culture and Maintenance
  • Cell Lines: U937 (ATCC® CRL-1593.2™) and THP-1 (ATCC® TIB-202™).

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For THP-1 cells, 0.05 mM 2-mercaptoethanol is also required.

  • Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Dilute the cell suspension with fresh medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed U937 or THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

  • Cell Seeding and Treatment: Seed 5 x 10^5 cells/well in a 6-well plate and treat with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a standard method for cell cycle analysis using propidium iodide.

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Differentiation Marker Analysis (Flow Cytometry)

This protocol is for assessing the expression of cell surface markers associated with monocytic differentiation.

  • Cell Seeding and Treatment: Treat U937 or THP-1 cells with this compound for 72-96 hours to induce differentiation.

  • Cell Harvesting and Staining: Harvest approximately 1 x 10^6 cells per sample. Wash with PBS containing 1% BSA. Resuspend the cells in 100 µL of staining buffer and add a fluorochrome-conjugated antibody against a differentiation marker (e.g., CD11b, CD14).

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with staining buffer.

  • Analysis: Resuspend the cells in 500 µL of staining buffer and analyze by flow cytometry.

  • Data Analysis: Quantify the percentage of cells expressing the differentiation marker and the mean fluorescence intensity.

Assay_Logic Logic of Experimental Assays This compound This compound Treatment Cellular_Effects Cellular Effects This compound->Cellular_Effects Viability_Change Change in Viability Cellular_Effects->Viability_Change Apoptosis_Induction Induction of Apoptosis Cellular_Effects->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Differentiation_Induction Induction of Differentiation Cellular_Effects->Differentiation_Induction MTT_Assay MTT Assay Viability_Change->MTT_Assay Measured by Annexin_V_PI Annexin V/PI Staining Apoptosis_Induction->Annexin_V_PI Measured by PI_Staining Propidium Iodide Staining Cell_Cycle_Arrest->PI_Staining Measured by Marker_Analysis CD11b/CD14 Staining Differentiation_Induction->Marker_Analysis Measured by

References

Application Notes and Protocols: In Vivo Studies of DHODH Inhibitors in AML Mouse Models with a Focus on ML390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, necessitating the development of novel therapeutic strategies. One promising approach is the induction of differentiation of leukemic blasts. ML390 was identified as a potent small molecule that induces differentiation in AML cells through the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway. Inhibition of this pathway has been shown to be an effective strategy to induce differentiation and prolong survival in preclinical models of AML.[1]

While this compound demonstrated significant in vitro activity, further in vivo development and characterization were carried out with brequinar, another potent DHODH inhibitor that binds to the same site on the DHODH enzyme.[1] Therefore, these application notes will summarize the preclinical findings for this compound and provide a generalized protocol for the in vivo evaluation of DHODH inhibitors, like this compound or brequinar, in AML mouse models.

Preclinical Data Summary for this compound

This compound was identified through a high-throughput phenotypic screen for compounds that could overcome the differentiation blockade in a HoxA9-overexpressing AML cell line.[2][3] Its mechanism of action was subsequently identified as the inhibition of human DHODH.[1]

Quantitative In Vitro Activity of this compound
Cell Line/EnzymeDescriptionEC50 / IC50 (µM)
ER-HOX-GFPEngineered murine AML cell line1.8
U937Human monocytic leukemia cell line8.8
THP-1Human monocytic leukemia cell line6.5
Human DHODHRecombinant human enzyme0.56

Data sourced from InvivoChem.[4]

Signaling Pathway of DHODH Inhibition in AML

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH by this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation is thought to trigger a cellular stress response that leads to the differentiation of AML blasts into mature myeloid cells.[1] The effects of DHODH inhibition can be rescued by the addition of exogenous uridine, confirming the on-target activity of the inhibitor.[1][4]

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_cell_fate AML Cell Fate Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Proliferation Proliferation DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DNA_RNA->Proliferation Supports Differentiation Differentiation DNA_RNA->Differentiation Inhibits This compound This compound This compound->Orotate Inhibits DHODH

DHODH inhibition by this compound blocks pyrimidine synthesis, leading to AML cell differentiation.

Experimental Protocols for In Vivo Evaluation of DHODH Inhibitors in AML Mouse Models

The following is a generalized protocol for assessing the efficacy of a DHODH inhibitor in a patient-derived xenograft (PDX) mouse model of AML. Such models are crucial for preclinical studies to better understand AML biology and develop new treatments.[5][6]

I. Materials and Reagents
  • AML cells: Patient-derived xenograft (PDX) AML cells or a suitable AML cell line (e.g., MOLM-13, OCI-AML3).

  • Animals: Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice), 6-8 weeks old.

  • DHODH inhibitor: this compound or Brequinar, formulated for in vivo administration.

  • Vehicle control: Appropriate vehicle for the inhibitor (e.g., 0.5% methylcellulose in sterile water).

  • Cell culture medium: RPMI-1640 with appropriate supplements.

  • Anesthetics: Isoflurane or other approved anesthetic.

  • Bioluminescence imaging reagents: D-luciferin if using luciferase-tagged cells.

  • Flow cytometry antibodies: Antibodies against human CD45, CD33, and mouse CD45 for engraftment analysis.

  • General lab equipment: Syringes, needles, animal scales, calipers, flow cytometer, bioluminescence imager.

II. Experimental Workflow

Experimental_Workflow AML_Cells Prepare AML PDX Cells Transplantation Intravenous Transplantation into NSG Mice AML_Cells->Transplantation Engraftment Monitor Engraftment (hCD45+ in peripheral blood) Transplantation->Engraftment Randomization Randomize Mice into Treatment Groups Engraftment->Randomization Treatment Administer Vehicle or DHODH Inhibitor (e.g., daily oral gavage) Randomization->Treatment Monitoring Monitor Tumor Burden (Bioluminescence) & Animal Health (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis: Survival, Spleen/BM Analysis Monitoring->Endpoint

References

Application Notes and Protocols for ML390 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This mechanism of action makes this compound a valuable tool for studying cellular processes that are highly dependent on pyrimidine metabolism, such as cell proliferation and differentiation. Notably, this compound has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) models, highlighting its potential as a therapeutic agent.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cell differentiation, enzyme activity, and for confirming its on-target engagement through rescue experiments.

Physicochemical Properties and Storage

PropertyValueReference
Target Dihydroorotate Dehydrogenase (DHODH)[1][4]
Molecular Formula C₂₄H₂₄ClN₃O₃ProbeChem
Molecular Weight 437.92 g/mol ProbeChem
Solubility Soluble in DMSOMedChemExpress
Storage Store at -20°C for long-term storage. For stock solutions in DMSO, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General Lab Practice

Data Presentation: Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and related experimental parameters from published studies.

Table 1: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeParameterConcentrationNotesReference
Murine ER-HoxA9 AML cellsMyeloid DifferentiationED₅₀~2 µMInduces differentiation.[2]
Human U937 AML cellsMyeloid DifferentiationEffective Conc.~2 µMInduces differentiation.[1]
Human THP1 AML cellsMyeloid DifferentiationEffective Conc.~2 µMInduces differentiation.[1]
Human HL-60 AML cellsMyeloid DifferentiationEffective Conc.Not specified, but effectiveInduces differentiation.[5]

Table 2: In Vitro DHODH Enzyme Inhibition Data

CompoundEnzyme SourceParameterConcentrationAssay MethodReference
This compoundRecombinant Human DHODHIC₅₀3.8 nM (for a similar potent inhibitor, H-006)DCIP-based spectrophotometric assay[5]
Brequinar (reference compound)Recombinant Human DHODHIC₅₀10 nMNot specified[4]

Table 3: Uridine Rescue Experiment Parameters

Cell LineThis compound ConcentrationUridine ConcentrationOutcomeReference
Murine ER-HoxA9 AML cellsNot specifiedNot specifiedAbrogates differentiation effects[4]
Human AML cell lines (general)Not specified100 µMRescues from apoptosis/differentiation[6][7]

Signaling Pathway and Experimental Workflow Diagrams

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition cluster_rescue Salvage Pathway (Rescue) Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA This compound This compound This compound->Inhibition Uridine_ext Exogenous Uridine Uridine_int Uridine Uridine_ext->Uridine_int Uridine_int->UMP

Caption: Signaling pathway of de novo pyrimidine synthesis and the inhibitory action of this compound on DHODH.

Experimental_Workflow cluster_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_analysis 4. Analysis start Seed AML cells (e.g., U937, THP1) treat_this compound Treat with this compound (e.g., 2 µM) start->treat_this compound treat_rescue Co-treat with this compound and Uridine (100 µM) start->treat_rescue control Vehicle Control (e.g., DMSO) start->control incubate Incubate for 48-96 hours treat_this compound->incubate treat_rescue->incubate control->incubate diff_assay Differentiation Assay (Flow Cytometry for CD11b/Gr-1) incubate->diff_assay viability_assay Viability Assay (e.g., MTS) incubate->viability_assay enzyme_assay DHODH Enzyme Assay (DCIP method)

References

Application Notes and Protocols for Assessing Myeloid Differentiation after ML390 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interferes with normal hematopoiesis. A key pathological feature of AML is a blockade in the differentiation of myeloid progenitor cells. Differentiation therapy, which aims to induce these malignant cells to mature into functional, non-proliferating cells, represents a promising therapeutic strategy. ML390 has been identified as a potent inducer of myeloid differentiation in AML cells. These application notes provide a comprehensive guide for researchers to assess the effects of this compound on myeloid differentiation in vitro.

This compound is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This metabolic stress has been shown to overcome the differentiation blockade in AML cells, leading to their maturation into more differentiated myeloid lineages.[1][2] The anti-leukemic effects of DHODH inhibitors like this compound are linked to the depletion of uridine and other downstream metabolites, which can be rescued by the addition of exogenous uridine.[1][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the activity of this compound in various AML cell line models.

Table 1: Potency of this compound in AML Cell Lines and against DHODH Enzyme

Cell Line / EnzymeEC50 (µM)Description
ER-HOX-GFP1.8Murine bone marrow cells transduced with a HoxA9-estrogen receptor fusion protein and a lysozyme-GFP reporter of myeloid differentiation.[4]
U9378.8Human histiocytic lymphoma cell line with monocytic characteristics, widely used as a model for myeloid differentiation.[4]
THP-16.5Human monocytic leukemia cell line, another common model for studying monocyte/macrophage differentiation.[4]
Human DHODH Enzyme0.56Direct enzymatic inhibition, demonstrating this compound's on-target activity.[4]

Table 2: Effect of this compound on Myeloid Differentiation Markers

Cell LineTreatmentMarkerObservation
ER-HoxA9-GFPThis compound (~2 µM)GFPUpregulation, indicating lysozyme promoter activity and myeloid differentiation.[1]
CD11bUpregulation, a key marker of myeloid differentiation.[1]
c-KitDownregulation, consistent with loss of progenitor status.[1]
U937This compound (concentration not specified)CD11bUpregulation, indicating induction of differentiation.[1]
THP-1This compound (concentration not specified)CD11bUpregulation, indicating induction of differentiation.[1]
HL-60DHODH knockout (mimicking this compound effect)CD11b & CD14Significant upregulation, suggesting differentiation towards the monocytic lineage.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Myeloid Differentiation

This compound's mechanism of action converges on the depletion of pyrimidines, which has a profound impact on cellular processes that sustain the leukemic state. One of the key downstream effects is the degradation of the MYC oncoprotein.[2] MYC is a transcription factor that is frequently overexpressed in AML and plays a critical role in maintaining the proliferative and undifferentiated state of leukemic blasts.[2] By promoting MYC degradation, this compound helps to lift the differentiation block, allowing for the expression of genes that drive myeloid maturation.

ML390_Signaling_Pathway This compound This compound DHODH DHODH Inhibition This compound->DHODH Pyrimidine Pyrimidine Depletion (Uridine, etc.) DHODH->Pyrimidine MYC MYC Degradation Pyrimidine->MYC Diff_Block Lifting of Differentiation Block MYC->Diff_Block Myeloid_Genes Expression of Myeloid Differentiation Genes (e.g., C/EBPα, PU.1 targets) Diff_Block->Myeloid_Genes Differentiation Myeloid Differentiation (Morphological Changes, Marker Expression) Myeloid_Genes->Differentiation

Caption: Signaling pathway of this compound-induced myeloid differentiation.

Experimental Workflow for High-Throughput Screening of Myeloid Differentiation Inducers

The discovery of this compound was facilitated by a high-throughput phenotypic screen using an engineered murine AML cell line. This workflow can be adapted to screen other compound libraries for their ability to induce myeloid differentiation.

HTS_Workflow start Start cell_line Engineer AML Cell Line (e.g., ER-HoxA9 with Lysozyme-GFP reporter) start->cell_line plate_cells Plate cells in 384-well plates cell_line->plate_cells add_compounds Add compound library (one compound per well) plate_cells->add_compounds incubate Incubate for a defined period (e.g., 48-72 hours) add_compounds->incubate flow_cytometry High-Throughput Flow Cytometry incubate->flow_cytometry analyze Analyze for GFP and CD11b expression flow_cytometry->analyze hits Identify 'Hits' (compounds inducing differentiation) analyze->hits validate Validate and characterize hits hits->validate end End validate->end

Caption: High-throughput screening workflow for myeloid differentiation inducers.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment of AML Cell Lines

Materials:

  • AML cell lines (e.g., U937, THP-1, HL-60)

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Uridine (stock solution in water or PBS)

  • Cell culture plates (6-well or 12-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain AML cell lines in suspension culture in complete medium.

  • Seed cells at a density of 2-5 x 10^5 cells/mL in fresh medium in cell culture plates.

  • Prepare working solutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Treat cells with a range of this compound concentrations (e.g., 1 µM to 10 µM) for 48 to 96 hours. A vehicle control (DMSO only) should be included.

  • For rescue experiments, co-treat cells with this compound and uridine (e.g., 100-200 µM).

  • Harvest cells at the end of the incubation period for downstream analysis.

Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry

Materials:

  • Treated and control cells from Protocol 1

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid surface markers (e.g., anti-human CD11b, anti-human CD14, anti-mouse Gr-1)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells per sample by centrifugation.

  • Wash the cells once with cold FACS buffer.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Gate on the live cell population and quantify the percentage of cells expressing the myeloid differentiation markers and the mean fluorescence intensity (MFI).

Protocol 3: Morphological Assessment of Myeloid Differentiation by Wright-Giemsa Staining

Materials:

  • Treated and control cells from Protocol 1

  • Microscope slides

  • Cytocentrifuge (e.g., Cytospin)

  • Wright-Giemsa stain solution

  • Phosphate buffer (pH 6.5)

  • Methanol

  • Microscope with oil immersion objective

Procedure:

  • Prepare cytospin slides by centrifuging 1-2 x 10^5 cells onto a microscope slide.

  • Air-dry the slides completely.

  • Fix the cells by immersing the slide in methanol for 1-5 minutes.

  • Cover the slide with Wright-Giemsa stain solution for 3-4 minutes.

  • Add an equal volume of phosphate buffer to the slide and allow it to stand for twice the staining time.

  • Rinse the slide with distilled water or phosphate buffer until the edges of the smear appear pinkish-red.

  • Allow the slide to air dry completely.

  • Examine the cellular morphology under a microscope. Look for signs of myeloid differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of cytoplasmic granules.

Conclusion

This compound is a valuable research tool for studying the role of pyrimidine metabolism in myeloid differentiation and for evaluating differentiation-based therapies for AML. The protocols and data presented here provide a framework for investigating the cellular and molecular effects of this compound and for screening for novel inducers of myeloid differentiation. Careful experimental design, including appropriate controls and quantitative analysis, is essential for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for Gene Expression Profiling Following ML390 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH by this compound leads to depletion of the intracellular pyrimidine pool, which in turn induces differentiation in acute myeloid leukemia (AML) cells.[1][2] This application note provides a comprehensive overview of the gene expression changes induced by this compound in AML cells and detailed protocols for their analysis.

The primary mechanism of this compound involves the targeted inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate, a key step in uridine biosynthesis.[1] This metabolic disruption has been shown to overcome the differentiation blockade characteristic of AML, making DHODH a promising therapeutic target.[1][2] Understanding the downstream effects of this compound on gene expression is crucial for elucidating its complete mechanism of action and for the development of novel therapeutic strategies.

Signaling Pathway and Mechanism of Action

This compound's primary molecular target is the enzyme Dihydroorotate Dehydrogenase (DHODH). By inhibiting DHODH, this compound blocks the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This leads to a reduction in the intracellular pool of uridine and other downstream metabolites. In the context of Acute Myeloid Leukemia (AML), this pyrimidine starvation triggers a cascade of events that ultimately leads to the differentiation of leukemic blasts. This process is often associated with the downregulation of oncogenic transcription factors like MYC and the upregulation of genes associated with myeloid differentiation.

ML390_Signaling_Pathway This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Uridine_Pool Intracellular Uridine Pool Pyrimidine_Synthesis->Uridine_Pool Gene_Expression Altered Gene Expression Uridine_Pool->Gene_Expression Regulates MYC MYC Downregulation Gene_Expression->MYC Differentiation_Genes Differentiation Gene Upregulation Gene_Expression->Differentiation_Genes Differentiation Myeloid Differentiation MYC->Differentiation Blocks Differentiation_Genes->Differentiation

This compound Signaling Pathway

Quantitative Gene Expression Analysis

While a definitive, quantitative list of differentially expressed genes requires analysis of the raw RNA-sequencing data from the Gene Expression Omnibus (GEO) dataset GSE87923, the following table provides an illustrative summary of expected gene expression changes in AML cells following this compound treatment, based on published literature. These changes are consistent with the induction of myeloid differentiation.

Gene CategoryRepresentative GenesExpected Change in ExpressionPutative Function in Differentiation
Myeloid Differentiation Markers ITGAM (CD11b), CEBPAUpregulatedCell surface marker of mature myeloid cells; key transcription factor for myelopoiesis.
Transcription Factors MYC, HOXA9DownregulatedOncogenic drivers that block differentiation.
Cell Cycle Regulators CDKN1A (p21)UpregulatedCell cycle arrest, a prerequisite for terminal differentiation.
Apoptosis-Related Genes BCL2DownregulatedPro-survival protein, downregulation can promote apoptosis of leukemic cells.
Antigen Presentation HLA-A, HLA-B, HLA-CUpregulatedInvolved in presenting antigens to the immune system.

Note: This table is illustrative. For a comprehensive and quantitative list of differentially expressed genes, researchers should analyze the RNA-seq data available at GEO accession GSE87923.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on gene expression in AML cell lines such as HL-60 and U937.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA-Sequencing cluster_validation Validation Culture Culture AML Cells (e.g., HL-60, U937) Treatment Treat with this compound (and vehicle control) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis qPCR Quantitative PCR cDNA_Synthesis->qPCR

Gene Expression Profiling Workflow
AML Cell Culture and this compound Treatment

Materials:

  • AML cell line (e.g., HL-60 [ATCC CCL-240], U937 [ATCC CRL-1593.2])

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • T-75 culture flasks

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture:

    • Culture HL-60 or U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.

  • This compound Treatment:

    • Seed cells at a density of 2x10^5 cells/mL in fresh medium.

    • Prepare a stock solution of this compound in DMSO. A typical final concentration for this compound treatment is between 1-10 µM.

    • Treat cells with the desired concentration of this compound.

    • Include a vehicle control group treated with an equivalent volume of DMSO.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess changes in gene expression over time.

RNA Extraction and Quality Control

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100)

Protocol:

  • Harvest cells by centrifugation.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Elute RNA in RNase-free water.

  • Assess RNA quantity and purity using a spectrophotometer. An A260/280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for RNA-sequencing.

RNA-Sequencing (RNA-Seq)

Protocol:

  • Library Preparation:

    • Start with 1 µg of total RNA per sample.

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

    • Purify the PCR products to remove primer-dimers.

    • Assess the quality and quantity of the library using a bioanalyzer and qPCR.

  • Sequencing:

    • Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome (e.g., human genome assembly GRCh38).

    • Quantify gene expression levels (e.g., as counts per gene).

    • Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.

    • Identify genes with a statistically significant change in expression (e.g., fold change > 1.5 and p-value < 0.05).

    • Perform pathway and gene ontology analysis to identify biological processes affected by this compound treatment.

Quantitative PCR (qPCR) for Validation

Protocol:

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

  • Primer Design:

    • Design primers for a selection of differentially expressed genes identified by RNA-seq and at least one housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) of 60-65°C.

    • The amplicon size should be between 70-200 base pairs.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green master mix.

    • Perform the qPCR on a real-time PCR instrument. A typical cycling protocol is:

      • 95°C for 10 minutes (initial denaturation)

      • 40 cycles of:

        • 95°C for 15 seconds (denaturation)

        • 60°C for 1 minute (annealing and extension)

    • Include a melt curve analysis to verify the specificity of the amplification.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound represents a promising therapeutic agent for AML by inducing differentiation through the inhibition of DHODH. The protocols outlined in this application note provide a robust framework for investigating the downstream effects of this compound on gene expression. By combining high-throughput RNA-sequencing with targeted qPCR validation, researchers can gain valuable insights into the molecular mechanisms underlying this compound-induced differentiation, which can aid in the development of more effective cancer therapies.

References

Application Notes and Protocols for ML390 in Combination with Other AML Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy and targeted agents have improved outcomes, drug resistance and relapse remain significant challenges, highlighting the need for novel therapeutic strategies. ML390 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound induces differentiation and reduces proliferation of AML cells.[1][2][3] This unique mechanism of action makes this compound a promising candidate for combination therapies aimed at overcoming resistance and enhancing anti-leukemic efficacy.

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating this compound in combination with other AML drugs, such as BCL-2 inhibitors and standard chemotherapy agents.

Rationale for Combination Therapies

The primary rationale for combining this compound with other AML drugs is to target multiple, non-overlapping survival pathways in leukemia cells, potentially leading to synergistic or additive anti-tumor effects.

  • This compound and BCL-2 Inhibitors (e.g., Venetoclax): AML cells are often dependent on the anti-apoptotic protein BCL-2 for their survival.[4][5][6] Venetoclax, a BCL-2 inhibitor, has shown significant clinical activity in AML.[6] However, resistance to venetoclax can emerge, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1.[4][5][7] DHODH inhibitors, such as brequinar, have been shown to downregulate MCL-1 expression. This provides a strong rationale for combining this compound with venetoclax to simultaneously block two critical survival pathways, potentially overcoming or preventing venetoclax resistance. Preclinical studies with the DHODH inhibitor brequinar have demonstrated synergistic effects when combined with venetoclax in lymphoma models, supporting the investigation of this combination in AML.

  • This compound and Standard Chemotherapy (e.g., Cytarabine, Doxorubicin): Standard AML chemotherapy agents like cytarabine (Ara-C) and doxorubicin induce DNA damage and apoptosis in rapidly dividing cells. This compound's ability to induce differentiation could potentially sensitize AML blasts to the cytotoxic effects of these agents. By inducing a more mature phenotype, this compound may render the cells more susceptible to the mechanisms of action of traditional chemotherapy. Studies with other DHODH inhibitors have shown synergistic or near-additive effects when combined with classical antileukemic agents.

Quantitative Data Summary

While specific quantitative data for this compound in combination with other AML drugs is limited in publicly available literature, data from studies on other DHODH inhibitors in similar combinations provide a valuable reference. The following tables summarize representative data from preclinical studies on DHODH inhibitors in hematological malignancies.

Table 1: In Vitro Efficacy of DHODH Inhibitors in Combination with Other Agents

Cell LineDHODH InhibitorCombination AgentObservationReference
DHL (Lymphoma)BrequinarVenetoclaxSynergistic inhibition of cell survival
AML cell linesMEDS433DipyridamoleStrong synergistic induction of apoptosis
AML cell linesMEDS433Cytarabine, Idarubicin, DecitabineNear-additive increase in apoptosis

Table 2: In Vivo Efficacy of DHODH Inhibitor Combinations

AML ModelDHODH InhibitorCombination AgentOutcomeReference
HGBCL XenograftBrequinarVenetoclaxSynergistic tumor growth inhibition

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Potential Combination Targets

The following diagram illustrates the proposed mechanism of action of this compound and its potential interplay with BCL-2 inhibitors.

cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_apoptosis Apoptosis Regulation Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate DHODH Inhibition Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP MCL1 MCL-1 Orotate->MCL1 Downregulates UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits MCL1->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Induces This compound This compound This compound->Orotate Inhibits DHODH Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

This compound inhibits pyrimidine synthesis and may downregulate MCL-1, sensitizing cells to BCL-2 inhibition by Venetoclax.
Experimental Workflow for Evaluating Drug Combinations

This diagram outlines a typical workflow for assessing the synergistic potential of this compound with another AML drug in vitro.

cluster_workflow In Vitro Synergy Workflow start AML Cell Culture treatment Treat with this compound, Drug B, and Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (e.g., BCL-2 family proteins) treatment->western analysis Data Analysis (IC50, Combination Index) viability->analysis apoptosis->analysis western->analysis conclusion Determine Synergy/ Antagonism analysis->conclusion

References

Troubleshooting & Optimization

Potential off-target effects of ML390

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML390. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of human dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] DHODH is a mitochondrial enzyme responsible for the oxidation of dihydroorotate to orotate, a crucial step in the production of pyrimidines (uracil, cytosine, and thymine), which are essential for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and induction of differentiation, particularly in rapidly proliferating cells like acute myeloid leukemia (AML) cells.[3][5]

Q2: What are the known off-target effects of this compound?

There is limited publicly available information on the comprehensive off-target profile of this compound. The development of this compound was not pursued further after its target was identified as DHODH, and more potent inhibitors became available.[1]

However, a kinase panel screen was performed on this compound and its precursors, which yielded no potential kinase targets.[1] This suggests that this compound is not a potent inhibitor of the kinases included in that specific screen. The details of the kinases included in this panel are not publicly available.

Q3: My cells are dying when treated with this compound, but I expected differentiation. What could be the reason?

Several factors could contribute to unexpected cell death:

  • High Concentration: The concentration of this compound may be too high for your specific cell line, leading to acute pyrimidine starvation and subsequent apoptosis rather than differentiation. It is recommended to perform a dose-response curve to determine the optimal concentration for differentiation.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DHODH inhibition. Cells that are highly dependent on the de novo pyrimidine synthesis pathway will be more susceptible to this compound-induced cell death.

  • Prolonged Exposure: Continuous exposure to this compound for an extended period might lead to irreversible cell cycle arrest and apoptosis. Consider optimizing the treatment duration.

  • Secondary Effects of Pyrimidine Depletion: Severe depletion of pyrimidines can have widespread effects beyond cell cycle arrest, potentially triggering apoptotic pathways.

Q4: How can I confirm that the observed effects of this compound in my experiment are due to DHODH inhibition?

The most critical experiment to confirm that the cellular effects of this compound are on-target is a uridine rescue experiment . Since this compound blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with uridine allows cells to bypass this blockade by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the phenotypic effects of this compound (e.g., restores cell proliferation, prevents differentiation, or reduces cell death), it strongly indicates that the observed effects are due to the inhibition of DHODH.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Induction of Differentiation in AML Cells

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the EC50 for differentiation in your specific AML cell line. The effective concentration can vary between cell lines.[2]
Incorrect Treatment Duration Optimize the incubation time with this compound. Differentiation is a time-dependent process. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Cell Line is Not Responsive Not all AML cell lines are equally sensitive to DHODH inhibition for differentiation induction. Consider testing other AML cell lines known to be responsive, such as U937 or THP-1 cells.[2]
Uridine in Culture Medium Ensure that the basal medium and serum used do not contain high levels of uridine, as this can counteract the effect of this compound.
This compound Degradation Solutions of this compound have been reported to show some decomposition over time.[1] Prepare fresh stock solutions in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.

Issue 2: High Levels of Cell Toxicity Observed

Potential Cause Troubleshooting Step
This compound Concentration is Too High Lower the concentration of this compound. High concentrations can lead to rapid and complete pyrimidine depletion, causing apoptosis instead of differentiation.
Cell Culture Conditions Ensure optimal cell culture conditions (e.g., cell density, medium quality) to minimize stress on the cells, which can exacerbate the toxic effects of the inhibitor.
Combined Effect with Other Reagents If using this compound in combination with other drugs, consider potential synergistic toxicity. Perform single-agent controls to assess the toxicity of each compound individually.

Quantitative Data

Table 1: In Vitro Activity of this compound

Target/Cell LineAssay TypeValueReference
Human DHODHEnzyme InhibitionIC50: 0.56 ± 0.1 µM[2]
ER-HOX-GFPCell-based DifferentiationEC50: 1.8 ± 0.6 µM[2]
U937 (AML cell line)Cell-based DifferentiationEC50: 8.8 ± 0.8 µM[2]
THP-1 (AML cell line)Cell-based DifferentiationEC50: 6.5 ± 0.9 µM[2]

Experimental Protocols

1. DHODH Enzyme Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against recombinant human DHODH.

  • Reagents:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO) - substrate

    • Decylubiquinone - electron acceptor

    • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

    • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

    • This compound dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the DHODH enzyme to each well.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

    • Measure the decrease in absorbance of DCIP over time at a specific wavelength (e.g., 600 nm) using a plate reader. The rate of DCIP reduction is proportional to DHODH activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. AML Cell Differentiation Assay with Uridine Rescue

This protocol describes how to assess the differentiation-inducing activity of this compound in AML cells and confirm its on-target effect.

  • Cell Lines: U937 or THP-1 cells.

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound dissolved in DMSO

    • Uridine stock solution (e.g., 100 mM in water or PBS, filter-sterilized)

    • Differentiation markers (e.g., anti-CD11b antibody for flow cytometry)

    • Cell viability dye (e.g., Propidium Iodide or DAPI)

  • Procedure:

    • Seed AML cells at an appropriate density in culture plates.

    • Prepare treatment groups:

      • Vehicle control (DMSO)

      • This compound at various concentrations

      • Uridine alone (at the rescue concentration, e.g., 100 µM)

      • This compound + Uridine at various concentrations of this compound

    • Add the respective treatments to the cells and incubate for the desired duration (e.g., 48-72 hours).

    • After incubation, harvest the cells.

    • Assess Differentiation: Stain the cells with a fluorescently labeled antibody against a myeloid differentiation marker (e.g., CD11b) and analyze by flow cytometry. An increase in the percentage of CD11b-positive cells indicates differentiation.

    • Assess Cell Viability: Co-stain with a viability dye to exclude dead cells from the analysis.

    • Data Analysis: Compare the percentage of differentiated cells in the this compound-treated group with the this compound + Uridine group. A significant reduction in differentiation in the presence of uridine confirms the on-target activity of this compound.

Visualizations

ML390_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Synthesis cluster_intervention Pharmacological Intervention Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines (Uracil, Cytosine, Thymine) Orotate->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound as a DHODH inhibitor.

Uridine_Rescue_Workflow cluster_experiment Experimental Setup cluster_treatments Treatment Groups cluster_outcomes Expected Outcomes AML_Cells AML Cells in Culture Control Vehicle (DMSO) AML_Cells->Control ML390_Treat This compound AML_Cells->ML390_Treat Uridine_Treat Uridine AML_Cells->Uridine_Treat Combo_Treat This compound + Uridine AML_Cells->Combo_Treat Control_Outcome Baseline Proliferation & Differentiation Control->Control_Outcome ML390_Outcome Decreased Proliferation Increased Differentiation ML390_Treat->ML390_Outcome Uridine_Outcome Baseline Proliferation & Differentiation Uridine_Treat->Uridine_Outcome Combo_Outcome Restored Proliferation Blocked Differentiation Combo_Treat->Combo_Outcome

Caption: Workflow and expected outcomes of a uridine rescue experiment.

References

Technical Support Center: Troubleshooting ML390 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter issues with ML390 precipitation during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific problems and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation in my cell culture medium after adding this compound. What are the potential causes?

Precipitation of this compound in cell culture media can be attributed to several factors, often related to its moderate aqueous solubility. The primary causes include:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium is a common cause of precipitation.

  • Improper Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved or has started to precipitate upon storage, adding it to the aqueous media will result in immediate precipitation.

  • Temperature Shifts: Moving this compound solutions between different temperatures (e.g., from a -20°C freezer to a 37°C incubator) can decrease its solubility and cause it to fall out of solution.

  • Media Composition: The specific components of your cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

  • pH of the Medium: The pH of the cell culture medium can influence the solubility of small molecules like this compound.

  • Evaporation: Evaporation of the medium in the incubator can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit.

Q2: My this compound stock solution in DMSO appears cloudy. What should I do?

A cloudy stock solution indicates that the this compound has precipitated. This can happen due to improper storage or temperature fluctuations. Here’s how to address this issue:

  • Warm the Solution: Gently warm the stock solution in a 37°C water bath for 5-10 minutes.

  • Vortex: After warming, vortex the solution thoroughly to redissolve the compound.

  • Visual Inspection: Visually inspect the solution to ensure all precipitate has dissolved before adding it to your culture medium.

  • Storage: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote precipitation. Consider preparing smaller aliquots of the stock solution for single use.

Q3: What is the recommended procedure for diluting this compound stock solution into cell culture medium to avoid precipitation?

To minimize the risk of precipitation when diluting your this compound stock solution, follow this protocol:

  • Prepare a High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO. This compound is readily soluble in DMSO.

  • Warm Stock and Media: Before use, gently warm both the this compound stock solution and the cell culture medium to 37°C.

  • Serial Dilution (Optional but Recommended): Instead of adding a very small volume of highly concentrated stock directly to a large volume of media, consider performing a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of your culture.

  • Rapid Mixing: When adding the this compound stock or intermediate dilution to the final volume of media, ensure rapid and thorough mixing. Add the compound dropwise while gently swirling or pipetting the medium.

  • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity to your cells.

Summary of this compound Properties

The following table summarizes key quantitative data regarding this compound's properties.

PropertyValueSource
Molecular Weight 406.41 g/mol
Solubility in DMSO Soluble
Solubility in PBS (pH 7.4) 2.5 µM
Storage of Powder 2 years at -20°C
Stock Solution Storage in DMSO 2 weeks at 4°C, 6 months at -80°C
Stability in PBS Stable for 24 hours
Stability in Human Plasma Stable for 5 hours

Experimental Protocols

Protocol for Assessing this compound Solubility in a Specific Cell Culture Medium

This protocol helps determine the practical solubility limit of this compound in your specific experimental conditions.

  • Prepare a series of this compound dilutions: From your concentrated DMSO stock, prepare a dilution series in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is constant across all dilutions.

  • Incubate under experimental conditions: Incubate the prepared media containing this compound under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, 72 hours).

  • Visual inspection: At regular intervals, visually inspect the media for any signs of precipitation (cloudiness, visible particles).

  • Microscopic examination: Use a microscope to examine the media for fine precipitates that may not be visible to the naked eye.

  • Determine the working concentration: The highest concentration that remains clear throughout the incubation period is your practical working solubility limit under your specific experimental conditions.

Visual Guides

ML390_Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Cell Culture Medium check_stock Check Stock Solution: Is it clear? start->check_stock warm_stock Warm stock to 37°C and vortex to redissolve check_stock->warm_stock No stock_ok Stock is clear check_stock->stock_ok Yes warm_stock->check_stock check_concentration Review Final Concentration: Is it too high? stock_ok->check_concentration lower_concentration Lower the final concentration of this compound check_concentration->lower_concentration Yes concentration_ok Concentration is appropriate check_concentration->concentration_ok No conclusion Identify maximum soluble concentration for your experimental conditions lower_concentration->conclusion review_dilution Review Dilution Protocol: Was it added to warm media with rapid mixing? concentration_ok->review_dilution improve_dilution Improve dilution technique: Pre-warm media, add dropwise with constant mixing review_dilution->improve_dilution No dilution_ok Dilution protocol is correct review_dilution->dilution_ok Yes improve_dilution->conclusion consider_media Consider Media Components: Perform solubility test in your specific media dilution_ok->consider_media consider_media->conclusion

Caption: A flowchart for troubleshooting this compound precipitation.

ML390_Signaling_Pathway Mechanism of Action of this compound This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes key step in Cell_Differentiation Induction of Cell Differentiation (e.g., in AML) DHODH->Cell_Differentiation Inhibition overcomes differentiation arrest Proliferation_Arrest Inhibition of Cell Proliferation Pyrimidine_Biosynthesis->Proliferation_Arrest Required for

Caption: The signaling pathway of this compound as a DHODH inhibitor.

Technical Support Center: Optimizing ML390 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML390, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in in vivo studies. Given the limited publicly available in vivo data for this compound due to its challenging physicochemical properties, this guide also includes data and protocols for other well-characterized DHODH inhibitors like brequinar as a reference to inform experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound for my in vivo study. What are the recommended solvents or formulation strategies?

A1: this compound has been reported to have low aqueous solubility (2.5 μM in phosphate-buffered saline, pH 7.4)[1]. This is a common challenge for in vivo administration. For preclinical studies, a multi-step approach to formulation is often necessary.

  • Initial Solubilization: Start by dissolving this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Vehicle Selection: For administration to animals, the initial DMSO stock should be further diluted in a vehicle that is well-tolerated. Common vehicles for poorly soluble compounds include:

    • A mixture of PEG400, propylene glycol, and saline.

    • Corn oil for oral or intraperitoneal administration.

    • A solution containing a surfactant like Tween 80 to aid in suspension.

  • Important Consideration: The final concentration of DMSO in the administered dose should be kept to a minimum (ideally below 5%) to avoid toxicity. It is crucial to perform a vehicle-only control in your experiments to account for any effects of the formulation itself.

Q2: What is a good starting dose for this compound in a mouse model of Acute Myeloid Leukemia (AML)?

A2: There is limited published data on the in vivo efficacy of this compound, as its low solubility and bioavailability led researchers to favor other DHODH inhibitors like brequinar for animal studies[2]. However, we can extrapolate a potential starting dose range based on its in vitro potency and data from other DHODH inhibitors.

  • In Vitro Potency: this compound has an EC50 of ~2 μM in murine and human AML cell lines[3].

  • Comparator Compound (Brequinar): Brequinar has shown efficacy in mouse models of AML at doses ranging from 25 mg/kg to 50 mg/kg, administered once daily[2][4].

  • Recommendation: A pilot dose-finding study is highly recommended. A suggested starting range for this compound could be 25-100 mg/kg, administered intraperitoneally (IP) or orally (PO). Careful monitoring for signs of toxicity is essential.

Q3: My in vivo study with this compound is not showing the expected anti-leukemic effect. What could be the issue?

A3: Several factors could contribute to a lack of efficacy in vivo.

  • Pharmacokinetics: this compound has high plasma protein binding (99% in both murine and human plasma), which can limit the amount of free drug available to act on the target[1]. Its bioavailability is also noted to be low[2]. Consider performing a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound in your model.

  • Uridine Salvage Pathway: The efficacy of DHODH inhibitors can be influenced by the availability of extracellular uridine, which can be utilized by cells through the pyrimidine salvage pathway, thereby bypassing the block in de novo synthesis[4]. The levels of uridine in your cell culture media versus the in vivo environment can differ, potentially impacting the drug's effect.

  • Dosing Regimen: The dosing frequency may not be optimal to maintain a therapeutic concentration of the drug. A pharmacokinetic study can help in designing a more effective dosing schedule.

  • Compound Stability: While this compound is stable in PBS for 24 hours and human plasma for 5 hours, ensure your formulation is prepared fresh and handled correctly to avoid degradation[1].

Q4: Are there any known toxicities associated with DHODH inhibitors that I should monitor for?

A4: Yes, inhibitors of DHODH can have on-target toxicities due to their mechanism of action.

  • Myelosuppression: Since DHODH is crucial for the proliferation of rapidly dividing cells, including hematopoietic progenitors, myelosuppression is a potential side effect. This was observed in clinical trials with brequinar, with thrombocytopenia being a notable issue[4][5].

  • Monitoring: It is advisable to monitor complete blood counts (CBCs) regularly throughout your study. Also, monitor the general health of the animals, including body weight, food and water intake, and any signs of distress.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Comparator DHODH Inhibitors

CompoundTargetCell Line/EnzymeIC50/EC50Reference
This compound DHODHER-HoxA9 Murine AML~2 µM[3]
U937 Human AML~2 µM[3]
THP1 Human AML~2 µM[3]
Brequinar DHODHRecombinant Human DHODH~20 nM[2]
ER-HoxA9, U937, THP1 AML~1 µM[2]
ASLAN003 DHODHTHP-1, MOLM-14, KG-1 AML5.22 µM (IC50)[4]

Table 2: In Vivo Dosage and Efficacy of DHODH Inhibitors in AML Mouse Models

CompoundAnimal ModelCell LineDose & RouteKey FindingsReference
Brequinar SCID MiceTHP1 (subcutaneous xenograft)25 mg/kg, once daily (QD)Decreased tumor growth, increased CD11b expression[2]
SCID MiceMOLM13 (subcutaneous xenograft)Not specifiedDecreased tumor growth[2]
Syngeneic MouseMLL/AF9 AMLNot specifiedDecreased leukemia burden, increased myeloid differentiation markers[2]
ASLAN003 Xenograft MiceMOLM-14, THP-150 mg/kg, QD (oral gavage)Well-tolerated, demonstrated in vivo efficacy[4]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of a DHODH Inhibitor in a Subcutaneous AML Xenograft Model

This protocol is a general guideline based on studies with DHODH inhibitors like brequinar and should be adapted for this compound with appropriate pilot studies.

  • Cell Culture and Implantation:

    • Culture human AML cells (e.g., THP1, MOLM13) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

    • Inject approximately 5-10 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., SCID or NSG).

  • Tumor Growth Monitoring and Animal Grouping:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Formulation and Administration:

    • Prepare the this compound formulation as determined from pilot solubility and tolerability studies. A fresh formulation should be prepared regularly.

    • The control group should receive the vehicle alone.

    • Administer the compound and vehicle according to the planned dosing schedule (e.g., once daily) and route (e.g., IP or PO).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume throughout the study.

    • Monitor animal body weight and general health daily.

    • At the end of the study, collect blood for complete blood count (CBC) analysis.

    • Euthanize the animals when tumors reach the predetermined endpoint or if signs of excessive toxicity are observed.

  • Endpoint Analysis:

    • Excise the tumors and measure their final weight.

    • A portion of the tumor can be fixed for immunohistochemistry or dissociated for flow cytometry to analyze markers of differentiation (e.g., CD11b).

Visualizations

DHODH_Signaling_Pathway DHODH Signaling Pathway in Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH DHODH (Dihydroorotate Dehydrogenase) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate This compound This compound This compound->DHODH Experimental_Workflow In Vivo Efficacy Study Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Cell_Culture AML Cell Culture Implantation Cell Implantation (Xenograft Model) Cell_Culture->Implantation Formulation This compound Formulation Dosing Daily Dosing Formulation->Dosing Grouping Randomize into Treatment & Vehicle Groups Implantation->Grouping Grouping->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Analysis (Weight, Flow, IHC) Endpoint->Analysis Blood_Analysis Blood Analysis (CBC) Endpoint->Blood_Analysis Troubleshooting_Guide Troubleshooting In Vivo Studies Start Start In Vivo Experiment Issue Issue Encountered Start->Issue No_Efficacy Lack of Efficacy Issue->No_Efficacy No Toxicity Observed Toxicity Issue->Toxicity Yes Check_Formulation Check Formulation (Solubility, Stability) No_Efficacy->Check_Formulation Monitor_CBC Monitor CBCs Toxicity->Monitor_CBC PK_Study Conduct Pilot PK Study Check_Formulation->PK_Study Adjust_Dose Adjust Dose or Frequency PK_Study->Adjust_Dose Continue Continue Experiment Adjust_Dose->Continue Reduce_Dose Reduce Dose Monitor_CBC->Reduce_Dose Reduce_Dose->Continue

References

Technical Support Center: Overcoming Resistance to ML390 in AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dihydroorotate dehydrogenase (DHODH) inhibitor, ML390, in acute myeloid leukemia (AML) cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in AML cells?

This compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inducing differentiation of AML cells.[1][2][3] This effect can be reversed by the addition of exogenous uridine to the cell culture medium, which bypasses the need for de novo pyrimidine synthesis through the salvage pathway.[1]

Q2: My AML cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Reduced sensitivity or acquired resistance to this compound and other DHODH inhibitors in AML can arise from several mechanisms:

  • Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can evade DHODH inhibition by increasing their uptake of extracellular uridine and other pyrimidine precursors through nucleoside transporters (e.g., ENT1/2).[3][4]

  • Increased Antioxidant Capacity: AML cells often exhibit aberrant glutathione metabolism and can develop resistance to chemotherapy by upregulating antioxidant pathways.[5][6] Key mechanisms include:

    • Activation of the NRF2 Pathway: Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Its activation can lead to the increased expression of genes involved in glutathione synthesis and drug efflux, promoting cell survival.[7][8]

    • Increased Glutathione (GSH) Synthesis: Elevated levels of GSH can neutralize reactive oxygen species (ROS) induced by chemotherapeutic agents and contribute to drug resistance.[5][6]

Q3: How can I experimentally determine if my this compound-resistant AML cells have an activated NRF2 pathway?

You can investigate the activation of the NRF2 pathway in your resistant cells through several methods:

  • Western Blotting: Compare the protein levels of NRF2 and its downstream targets (e.g., HO-1, NQO1, GCLC) in your resistant cells versus the parental (sensitive) cells. An increase in the nuclear fraction of NRF2 is a key indicator of its activation.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of NRF2 target genes such as HMOX1 (HO-1), NQO1, and GCLC.

  • Immunofluorescence Microscopy: Visualize the subcellular localization of NRF2. Increased nuclear translocation in resistant cells compared to sensitive cells indicates activation.

Q4: Can I combine this compound with other inhibitors to overcome resistance?

Yes, combination therapy is a promising strategy to overcome resistance to DHODH inhibitors. Based on the potential resistance mechanisms, you could consider the following combinations:

  • NRF2 Inhibitors: Combining this compound with an NRF2 inhibitor, such as ML385, may re-sensitize resistant cells by suppressing the antioxidant response.[7][9]

  • Inhibitors of Glutathione Synthesis: Targeting enzymes involved in glutathione synthesis, such as GCLC, could enhance the efficacy of this compound.

  • Equilibrative Nucleoside Transporter (ENT) Inhibitors: Co-treatment with ENT inhibitors like dipyridamole can block the pyrimidine salvage pathway, potentially increasing the effectiveness of this compound.[4]

Recent studies have shown that combining the NRF2 inhibitor ML385 with the BCL-2 inhibitor venetoclax can synergistically induce cell death in AML cells through a process called ferroptosis.[7] This suggests that targeting the NRF2 pathway could be a valuable strategy in combination with various AML therapies.

Troubleshooting Guides

Problem 1: Decreased Cell Death or Differentiation in AML Cells Treated with this compound
Possible Cause Troubleshooting/Verification Steps
Development of Resistance 1. Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of this compound in your treated cell population and compare it to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value indicates resistance. 2. Investigate Resistance Mechanisms: Proceed to the troubleshooting guides for investigating the NRF2 pathway and glutathione metabolism.
Compound Instability 1. Check Compound Integrity: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare a fresh stock solution and repeat the experiment.
Suboptimal Culture Conditions 1. Verify Uridine Levels: High levels of uridine in the culture medium can antagonize the effect of this compound. Use a medium with a known and consistent concentration of uridine.
Problem 2: Suspected NRF2 Pathway-Mediated Resistance

Experimental Workflow to Investigate NRF2 Activation:

Workflow for investigating NRF2-mediated resistance.

Data Interpretation:

Parameter Expected Result in Resistant Cells with Activated NRF2 Pathway
Nuclear NRF2 Protein Increased
HO-1, NQO1, GCLC Protein Increased
HMOX1, NQO1, GCLC mRNA Increased
Intracellular Glutathione Increased or Maintained
Intracellular ROS Decreased or Maintained

If your results align with these expected outcomes, it is likely that the NRF2 pathway is contributing to this compound resistance.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant AML Cell Lines

This protocol describes a method for generating drug-resistant AML cell lines through continuous exposure to escalating concentrations of the drug.[10][11][12][13][14]

  • Determine the initial IC50: Perform a dose-response curve for this compound on the parental AML cell line (e.g., MOLM-13, MV4-11) using a cell viability assay to determine the initial IC50.

  • Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (a concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.

  • Stepwise Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several months.

  • Confirmation of Resistance: Periodically determine the IC50 of the cultured cells. A resistant cell line is typically defined as having an IC50 value that is at least 5- to 10-fold higher than the parental cell line.

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.[15][16][17][18][19]

  • Cell Plating: Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time period (e.g., 72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the CellTiter-Glo® substrate to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the drug concentration to determine the IC50 value.

Protocol 3: Western Blot for NRF2 Pathway Proteins

This protocol outlines the steps for detecting key proteins in the NRF2 signaling pathway.[20][21][22][23]

  • Protein Extraction: Lyse parental and this compound-resistant AML cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NRF2, Keap1, HO-1, GCLC, and a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 4: Measurement of Intracellular Glutathione (GSH)

This protocol describes a colorimetric method to quantify the total intracellular GSH levels.

  • Cell Lysis: Harvest approximately 1-5 x 10^6 parental and resistant AML cells. Lyse the cells in a buffer containing a deproteinizing agent (e.g., sulfosalicylic acid) to prevent GSH oxidation.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction mixture containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase in a suitable buffer.

  • NADPH Addition: Initiate the reaction by adding NADPH. Glutathione reductase will recycle oxidized glutathione (GSSG) back to GSH, which then reacts with DTNB to produce a yellow-colored product (TNB).

  • Absorbance Measurement: Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Quantification: Calculate the rate of TNB formation (change in absorbance per minute). Determine the GSH concentration in the samples by comparing the rates to a standard curve generated with known concentrations of GSH.

Signaling Pathway Diagrams

ML390_Action_and_Resistance cluster_0 This compound Mechanism of Action cluster_1 NRF2-Mediated Resistance This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Cell_Cycle_Arrest Cell Cycle Arrest & Differentiation Pyrimidine_Synthesis->Cell_Cycle_Arrest Leads to Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates NRF2_cyto NRF2 (cytoplasm) Keap1->NRF2_cyto Releases NRF2_nuc NRF2 (nucleus) NRF2_cyto->NRF2_nuc Translocates to ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to Antioxidant_Genes Increased Expression of: - GCLC (GSH Synthesis) - HO-1, NQO1 ARE->Antioxidant_Genes Resistance This compound Resistance Antioxidant_Genes->Resistance

This compound action and NRF2-mediated resistance pathway.

Glutathione_Synthesis_Pathway Glutamate Glutamate GCLC GCLC (Rate-limiting enzyme) Glutamate->GCLC Cysteine Cysteine Cysteine->GCLC gamma_GC γ-Glutamylcysteine GCLC->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH Detoxification Detoxification & Antioxidant Defense GSH->Detoxification

Simplified overview of the glutathione synthesis pathway.

References

ML390 degradation products and their effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML390. The information addresses potential issues related to the stability and degradation of this compound that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in solution?

A1: this compound has moderate stability in aqueous solutions. It has been reported to be stable in human plasma for 5 hours and in phosphate-buffered saline (PBS) for 24 hours[1]. However, it has also been noted that solutions of this compound can show some decomposition over time[1]. For prolonged experiments, it is advisable to use freshly prepared solutions or to validate the stability under your specific experimental conditions.

Q2: What are the recommended storage conditions for this compound?

A2: For solid this compound, recommended storage is in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended, while for long-term storage (months to years), -20°C is preferable[2]. Stock solutions, typically in DMSO, should also be stored at -20°C or -80°C for long-term use[3].

Q3: What are the primary on-target and known off-target effects of this compound?

A3: The primary on-target effect of this compound is the inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[1][4][5]. This inhibition leads to the induction of differentiation in acute myeloid leukemia (AML) cells[1][4][5]. The effects of this compound can be reversed by the addition of uridine to the cell culture media, confirming its mechanism of action through pyrimidine synthesis inhibition. In terms of off-target effects, this compound was tested against a kinase panel and showed no significant inhibition of any kinases, suggesting a degree of selectivity[1].

Q4: Have any degradation products of this compound been identified?

A4: To date, the specific chemical structures of this compound degradation products have not been reported in the scientific literature. It is known that this compound can degrade over time in solution, but the identity and biological activity of these potential degradation products are currently unknown[1].

Troubleshooting Guide

This guide is intended to help users troubleshoot common issues that may arise during experiments with this compound, particularly those that might be related to its degradation.

Observed Problem Potential Cause Recommended Action
Reduced or inconsistent biological activity of this compound. Degradation of this compound in stock or working solutions.1. Prepare fresh stock and working solutions of this compound. 2. Perform a dose-response experiment to verify the potency of the new solution. 3. Assess the purity of the solid compound and the prepared solutions using an appropriate analytical method such as HPLC.
Unexpected or off-target cellular effects. Formation of active degradation products with different biological targets.1. Confirm the on-target effect of this compound by performing a uridine rescue experiment. 2. Analyze the purity of the this compound solution to detect the presence of any degradation products. 3. If possible, perform a forced degradation study and test the resulting solution for the unexpected biological activity.
Precipitation of this compound in aqueous media. Poor solubility of this compound.1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended levels (typically <0.5%). 2. Prepare working solutions by diluting the stock solution in a stepwise manner. 3. Visually inspect solutions for any signs of precipitation before use.

Experimental Protocols

For researchers who suspect that this compound degradation may be impacting their experimental results, a forced degradation study can be performed to investigate the stability of the compound under various stress conditions.

Protocol: Forced Degradation Study of this compound

Objective: To determine the stability of this compound under various stress conditions and to generate potential degradation products for further analysis.

Materials:

  • This compound solid compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Incubator

  • Photostability chamber

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the this compound stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Dilute the this compound stock solution in a neutral buffer (e.g., PBS) to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Photodegradation: Dilute the this compound stock solution in a neutral buffer to a final concentration of 100 µM. Expose the solution to light in a photostability chamber.

    • Control: Prepare a control sample by diluting the this compound stock solution in the same neutral buffer and store it at -20°C, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any potential degradation products.

    • Monitor the percentage of this compound remaining and the formation of any new peaks corresponding to degradation products.

Visualizations

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound cluster_effects Cellular Effects in AML Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... This compound This compound This compound->DHODH_enzyme Pyrimidine depletion Pyrimidine depletion DHODH_enzyme->Pyrimidine depletion inhibition leads to Differentiation Differentiation Pyrimidine depletion->Differentiation Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis ML390_stock Prepare this compound Stock Solution Acid Acid Hydrolysis ML390_stock->Acid Base Base Hydrolysis ML390_stock->Base Oxidation Oxidation ML390_stock->Oxidation Thermal Thermal ML390_stock->Thermal Photo Photodegradation ML390_stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

References

Technical Support Center: Cell Viability Assays for ML390 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML390 in cell viability assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This ultimately leads to a reduction in cell proliferation and viability, and in some cancer models, such as acute myeloid leukemia (AML), it can induce differentiation.[1][2][3]

Q2: Which cell viability assay is most suitable for this compound treatment?

The choice of assay depends on the specific research question and cell type. The most common assays are:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells. It is cost-effective and widely used.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT, but the formazan product is soluble in culture medium, simplifying the protocol.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that measures ATP levels, a direct indicator of metabolically active cells.

For initial screening, MTT or MTS assays are often sufficient. For more sensitive applications or when working with low cell numbers, the CellTiter-Glo® assay is recommended.

Q3: What is a typical effective concentration for this compound?

This compound has a reported IC50 of 0.56 µM in a cell-free human DHODH inhibitor assay.[4] In cell-based assays, it has been shown to be active with an ED50 (effective concentration for 50% of maximal effect) of approximately 2 µM in murine and human AML cell lines.[1][2][4] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

Data Presentation

The following table summarizes the reported potency of this compound.

CompoundAssay TypeTargetCell Line(s)Potency
This compound Cell-free enzymatic assayHuman DHODHN/AIC50: 0.56 µM[4]
This compound Cell-based differentiation assayDHODHMurine and Human AMLED50: ~2 µM[1][2][4]

Experimental Protocols

Below are detailed methodologies for treating cells with this compound and subsequently performing MTT, MTS, or CellTiter-Glo® assays.

Protocol 1: this compound Treatment of Adherent or Suspension Cells
  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

    • For suspension cells, such as AML cell lines, seed cells at a density of 0.5-1.0 x 10^5 cells/mL in a 96-well plate in 100 µL of complete culture medium.[5][6]

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution of 1:3 or 1:4 to determine the IC50.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment:

    • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells of the 96-well plate containing the cells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: MTT Assay
  • Prepare MTT Solution:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Mix by vortexing and filter-sterilize. Store at 4°C, protected from light.

  • Add MTT Reagent:

    • After the this compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate:

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilize Formazan:

    • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.

    • Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Read Absorbance:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm or 590 nm using a microplate reader.

Protocol 3: MTS Assay
  • Prepare MTS Reagent:

    • Prepare the MTS reagent according to the manufacturer's instructions. This typically involves combining the MTS solution with an electron coupling reagent like PES.

  • Add MTS Reagent:

    • After the this compound treatment period, add 20 µL of the prepared MTS reagent directly to each well.

  • Incubate:

    • Incubate the plate for 1-4 hours at 37°C.

  • Read Absorbance:

    • Record the absorbance at 490 nm using a microplate reader.[8]

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay
  • Prepare CellTiter-Glo® Reagent:

    • Reconstitute the CellTiter-Glo® substrate with the provided buffer according to the manufacturer's protocol.

  • Equilibrate Plate:

    • After the this compound treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.

  • Add Reagent and Lyse Cells:

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate and Read Luminescence:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Troubleshooting Guide

Issue Possible Cause Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting.
Edge effects in the 96-well plateAvoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting errorsUse calibrated pipettes and be consistent with pipetting technique.
Low signal or no change in viability with this compound treatment This compound concentration is too lowPerform a dose-response curve with a wider range of concentrations.
Insufficient incubation timeIncrease the incubation time with this compound (e.g., up to 72 hours).
Cell line is resistant to DHODH inhibitionConsider using a different cell line or a positive control compound known to induce cell death in your chosen line.
High background in MTT/MTS assay Contamination of culture mediumUse fresh, sterile medium and practice aseptic technique.
Phenol red in the mediumUse phenol red-free medium for the assay.
Incomplete solubilization of formazan (MTT assay)Ensure complete dissolution of formazan crystals by increasing shaking time or gently pipetting up and down.
Unexpected increase in viability with this compound Compound precipitationVisually inspect the wells for any precipitate. If observed, try dissolving this compound in a different solvent or at a lower stock concentration.
Interference of this compound with the assayRun a control with this compound in cell-free medium to check for direct interaction with the assay reagents.

Visualizations

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibition Mechanism of Action cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Reduced Proliferation Reduced Proliferation DNA_RNA->Reduced Proliferation Cell Cycle Arrest Cell Cycle Arrest DNA_RNA->Cell Cycle Arrest This compound This compound This compound->Inhibition Inhibition->Orotate Inhibition Differentiation Differentiation (in AML) Reduced Proliferation->Differentiation

Caption: Signaling pathway of this compound-mediated DHODH inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Prepare_this compound Prepare this compound dilutions Treat_Cells Add this compound to cells Prepare_this compound->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_Reagent Add Assay Reagent (MTT/MTS/CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate (as per protocol) Add_Reagent->Incubate_Assay Read_Signal Read Absorbance or Luminescence Incubate_Assay->Read_Signal Calculate_Viability Calculate % Viability Read_Signal->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50/ED50 Plot_Data->Determine_IC50

Caption: General experimental workflow for cell viability assays with this compound.

References

Technical Support Center: Interpreting Unexpected Results with ML390

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ML390.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation is the primary driver of its therapeutic effects, such as inducing differentiation in acute myeloid leukemia (AML) cells.[1][2]

Q2: I'm not observing the expected differentiation of my AML cells after this compound treatment. What are the possible causes?

A2: Several factors could contribute to a lack of differentiation:

  • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration that induces differentiation without causing excessive cytotoxicity.

  • Compound Instability: this compound solutions may degrade over time.[3] Ensure that your stock solutions are stored correctly and prepare fresh working solutions for your experiments. It's advisable to test the stability of this compound in your specific cell culture medium at 37°C if you are conducting long-term experiments.

  • Cell Line Resistance: Some cell lines may have intrinsic resistance to DHODH inhibitors. This could be due to a highly active pyrimidine salvage pathway.

  • Incorrect Assessment of Differentiation: Ensure you are using appropriate markers and time points to assess differentiation. Myeloid differentiation is a process that unfolds over time, and markers can vary. For example, CD11b expression in THP-1 cells can be detected as early as 24 to 48 hours after treatment with a DHODH inhibitor.[4]

Q3: My cells are dying instead of differentiating. How can I address this?

A3: The cellular response to this compound is highly dependent on its concentration. While lower concentrations tend to induce differentiation, higher concentrations can lead to cytotoxicity.[5] It is recommended to perform a concentration-response study to identify a therapeutic window that favors differentiation over cell death. If you observe significant apoptosis, consider reducing the concentration of this compound and extending the treatment duration.

Q4: How can I confirm that the observed effects are specifically due to DHODH inhibition?

A4: The gold standard for confirming on-target activity of this compound is a "uridine rescue" experiment. Since this compound blocks the de novo synthesis of pyrimidines, supplementing the cell culture medium with uridine allows cells to bypass this blockade via the pyrimidine salvage pathway. If the addition of uridine reverses the effects of this compound (e.g., restores proliferation, prevents differentiation), it strongly indicates that the observed phenotype is due to DHODH inhibition.[2][6]

Q5: I'm observing unexpected changes in other metabolic pathways. Is this a known off-target effect of this compound?

A5: While this compound is a selective DHODH inhibitor, profound metabolic reprogramming can occur as a consequence of pyrimidine depletion. Inhibition of DHODH has been shown to cause a reduction in various amino acids, including glutamine, and an increase in reactive oxygen species (ROS), leading to metabolic stress.[7] Therefore, changes in other metabolic pathways are likely downstream consequences of on-target DHODH inhibition rather than direct off-target effects.

Q6: What are the recommended storage conditions for this compound?

A6: For long-term storage, it is recommended to store this compound as a solid powder at -20°C in the dark. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. For short-term storage of a few days to weeks, 0-4°C is acceptable.[8] As with many small molecules, it is advisable to minimize freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration

An unexpected lack of effect or excessive toxicity can often be attributed to a suboptimal concentration of this compound. Follow this guide to determine the optimal concentration for your specific cell line.

Experimental Workflow:

G cluster_0 Dose-Response Experiment A Seed cells at optimal density B Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 48-96 hours) C->D E Assess cell viability (e.g., MTT, CellTiter-Glo) D->E F Assess differentiation markers (e.g., CD11b, morphology) D->F G Determine EC50 for differentiation and IC50 for viability E->G F->G H Select optimal concentration with high differentiation and low cytotoxicity G->H

Caption: Workflow for determining the optimal this compound concentration.

Data Interpretation:

Scenario Plausible Cause Recommended Action
High cell death across all concentrations This compound is cytotoxic to the cell line at the tested range.Test a lower range of concentrations (e.g., nanomolar range).
No differentiation observed at any concentration Cell line may be resistant, or the incubation time is too short.Perform a uridine rescue experiment to confirm on-target activity. Extend the treatment duration (e.g., up to 7 days).
Differentiation only at cytotoxic concentrations Narrow therapeutic window for this cell line.Optimize other parameters like cell seeding density or media conditions. Consider combination therapies.
Successful differentiation with minimal cytotoxicity Optimal concentration range identified.Proceed with this concentration for further experiments.
Guide 2: Investigating Incomplete Uridine Rescue

A complete rescue with uridine is strong evidence for on-target DHODH inhibition. An incomplete rescue may suggest other mechanisms at play.

Troubleshooting Logic:

G A Observe incomplete rescue with uridine B Is the uridine concentration sufficient? (Typically 50-200 µM) A->B C Increase uridine concentration and repeat B->C No D Is this compound concentration too high, causing off-target toxicity? B->D Yes E Lower this compound concentration and repeat rescue D->E Yes F Consider alternative mechanisms or off-target effects D->F No

Caption: Troubleshooting incomplete uridine rescue experiments.

Experimental Protocols

Protocol 1: AML Cell Differentiation Assay with this compound

This protocol provides a general framework for assessing the differentiation-inducing capacity of this compound on a human AML cell line like THP-1.

  • Cell Seeding:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells at a density of 2 x 10^5 cells/mL in a 24-well plate. Optimal seeding density can be cell-line dependent and may require optimization.[9]

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM).

    • Add the diluted this compound to the cell cultures. Include a DMSO-only vehicle control.

  • Uridine Rescue (Control):

    • Prepare a stock solution of uridine in water or PBS.

    • In parallel wells, co-treat cells with this compound and a final concentration of 100 µM uridine.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48 to 96 hours.

  • Assessment of Differentiation:

    • Morphology: Prepare cytospins of the cells and perform Wright-Giemsa staining to observe morphological changes indicative of monocytic differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, more abundant cytoplasm).

    • Flow Cytometry: Stain cells with a fluorescently labeled antibody against the myeloid differentiation marker CD11b. Analyze by flow cytometry to quantify the percentage of CD11b-positive cells.

Signaling Pathway

DHODH Inhibition and Downstream Effects

The primary effect of this compound is the inhibition of DHODH, leading to a cascade of downstream events that ultimately result in either cell differentiation or apoptosis, depending on the cellular context and compound concentration.

G This compound This compound DHODH DHODH This compound->DHODH inhibition Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Pyrimidine_Depletion Pyrimidine Depletion (UTP, CTP ↓) Pyrimidine_Synthesis->Pyrimidine_Depletion blockade Metabolic_Stress Metabolic Stress (ROS ↑, Amino Acids ↓) Pyrimidine_Depletion->Metabolic_Stress Differentiation Cell Differentiation Pyrimidine_Depletion->Differentiation Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Caption: The signaling cascade initiated by this compound-mediated DHODH inhibition.

References

Validation & Comparative

ML390 Versus Brequinar in AML Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML390 and Brequinar, two inhibitors of dihydroorotate dehydrogenase (DHODH), for the treatment of Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic strategy in AML is differentiation therapy, which aims to induce leukemic blasts to mature into functional, non-proliferating cells. Both this compound and Brequinar have emerged as potential agents for this purpose through their inhibition of the crucial enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine starvation, which can trigger differentiation and apoptosis in rapidly proliferating cancer cells.

Mechanism of Action

Both this compound and Brequinar target the same enzyme, DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation is believed to be the primary mechanism driving the anti-leukemic effects of both drugs, including cell cycle arrest, differentiation of AML blasts into more mature myeloid cells, and induction of apoptosis.[1][2]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and Brequinar from various preclinical studies. Direct head-to-head comparisons in the same experimental settings are limited, and thus, data should be interpreted with consideration of the different study conditions.

Table 1: In Vitro Efficacy Against DHODH Enzyme and AML Cell Lines

CompoundTargetIC50 (Enzymatic Assay)Cell LineEC50/ED50 (Cell-Based Assays)Reference
This compound Human DHODHNot explicitly reportedMurine and Human AML cell lines~2 µM (ED50 for differentiation)[2]
Brequinar Human DHODH~10 nM, ~20 nM, 1.8 nMER-HoxA9, U937, THP1~1 µM (ED50 for differentiation)[1][2]
THP1265 nM (EC50 for differentiation)[3]

Table 2: In Vivo Efficacy in AML Models

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound Not reportedLimited in vivo use due to low solubility and bioavailability.Brequinar was selected for in vivo studies in the primary discovery paper.[2]
Brequinar Xenograft (THP-1 cells)Not specifiedReduced tumor growth.
Syngeneic (MLL-AF9 AML)Not specifiedReduced leukemia burden and increased survival.
Clinical Trial (Phase 1b/2a)Relapsed/Refractory AML patientsTrial stopped early due to lack of efficacy and recruitment challenges.[4]

Experimental Protocols

DHODH Enzymatic Assay

The inhibitory activity of this compound and Brequinar against human DHODH can be determined using a spectrophotometric assay.[1][5]

  • Reagents: Recombinant human DHODH enzyme, dihydroorotate (substrate), 2,6-dichloroindophenol (DCPIP) as an electron acceptor, and the test compounds (this compound or Brequinar) at various concentrations.

  • Procedure: The enzyme is incubated with the test compound for a specified period. The reaction is initiated by adding dihydroorotate.

  • Measurement: The reduction of DCPIP is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm).

  • Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: AML cell lines (e.g., THP-1, U937, MOLM-13) are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are treated with various concentrations of this compound or Brequinar for a specified duration (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: AML cells are treated with this compound or Brequinar for a specified time.

  • Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Analysis: The percentage of cells in different populations (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Visualizations

DHODH_Inhibition_Pathway This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits Brequinar Brequinar Brequinar->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Inhibition leads to Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis AML_Cell AML Cell Pyrimidine_Synthesis->AML_Cell Supports Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Differentiation Differentiation Pyrimidine_Depletion->Differentiation Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis Cell_Cycle_Arrest->AML_Cell Anti-leukemic effects on Differentiation->AML_Cell Anti-leukemic effects on Apoptosis->AML_Cell Anti-leukemic effects on

Caption: Signaling pathway of this compound and Brequinar in AML cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DHODH_Assay DHODH Enzymatic Assay (IC50 determination) Cell_Culture AML Cell Culture (e.g., THP-1, U937) Treatment Treatment with this compound or Brequinar Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) (IC50 determination) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) (% Apoptotic Cells) Treatment->Apoptosis_Assay Differentiation_Assay Differentiation Marker Analysis (e.g., CD11b expression) Treatment->Differentiation_Assay AML_Model AML Mouse Model (Xenograft/Syngeneic) Drug_Administration Drug Administration (this compound or Brequinar) AML_Model->Drug_Administration Tumor_Monitoring Tumor Volume/Leukemia Burden Monitoring Drug_Administration->Tumor_Monitoring Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis

References

A Comparative Guide to ML390 and Other Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML390 with other prominent dihydroorotate dehydrogenase (DHODH) inhibitors. The information is curated to assist researchers and professionals in drug development in making informed decisions by presenting objective performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[1][2] Inhibition of DHODH has emerged as a promising therapeutic strategy for various diseases, particularly in oncology and autoimmune disorders.[2] this compound is a potent and selective inhibitor of human DHODH that has demonstrated significant anti-leukemic activity by inducing differentiation in acute myeloid leukemia (AML) cells.[3][4] This guide compares this compound to other well-characterized DHODH inhibitors: Brequinar, Leflunomide (and its active metabolite A77 1726/Teriflunomide), and ASLAN003.

Comparative Performance of DHODH Inhibitors

The following tables summarize the in vitro potency of this compound and other DHODH inhibitors against the human DHODH enzyme and their efficacy in cellular assays, primarily in the context of acute myeloid leukemia (AML).

Table 1: In Vitro Enzymatic Inhibition of Human DHODH

CompoundIC50 (nM)Reference(s)
This compound 560[3]
Brequinar5.2 - 20[5][6]
LeflunomideWeak inhibitor[7]
A77 1726 (Teriflunomide)1,250[7]
ASLAN003 (Farudodstat)35[8][9]

Table 2: Cellular Efficacy of DHODH Inhibitors in AML Cell Lines

CompoundCell Line(s)EndpointEC50/IC50 (µM)Reference(s)
This compound ER-HoxA9, U937, THP-1Differentiation (ED50)~2[4][5]
BrequinarER-HoxA9, U937, THP-1Differentiation (ED50)~1[5]
ASLAN003 (Farudodstat)THP-1, MOLM-14, KG-1Proliferation (IC50)0.152, 0.582, 0.382[9]
ASLAN003 (Farudodstat)THP-1, MOLM-14, KG-1Differentiation (EC50)0.028, 0.085, 0.056[10]

Signaling Pathways and Experimental Workflows

DHODH Inhibition Signaling Pathway

DHODH inhibition depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest, induction of apoptosis, and in the context of AML, cellular differentiation. A key downstream effector of DHODH inhibition is the proto-oncogene c-Myc, which is destabilized upon pyrimidine depletion, leading to the upregulation of p21 and subsequent cell cycle arrest.[1][2]

DHODH_Inhibition_Pathway cluster_membrane Mitochondrial Inner Membrane cluster_inhibitors DHODH Inhibitors cluster_downstream Downstream Effects DHODH DHODH Orotate Orotate DHODH->Orotate Product This compound This compound This compound->DHODH Brequinar Brequinar Brequinar->DHODH Leflunomide Leflunomide/ A77 1726 Leflunomide->DHODH ASLAN003 ASLAN003 ASLAN003->DHODH Pyrimidine_Pool Pyrimidine Pool (UMP, CTP, UTP) DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis cMyc c-Myc Pyrimidine_Pool->cMyc Depletion leads to destabilization Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to p21 p21 cMyc->p21 p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Differentiation Differentiation (in AML) Cell_Cycle_Arrest->Differentiation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Orotate->Pyrimidine_Pool

Caption: Signaling pathway of DHODH inhibition leading to apoptosis and differentiation.

Experimental Workflow for Comparing DHODH Inhibitors

A typical workflow for comparing the efficacy of different DHODH inhibitors involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay DHODH Enzyme Inhibition Assay (IC50 determination) Cell_Viability Cell Viability Assay (e.g., MTS/MTT) (EC50 determination in AML cell lines) Enzyme_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Assay Differentiation_Assay Differentiation Assay (e.g., CD11b/CD14 expression, NBT reduction) Cell_Viability->Differentiation_Assay Xenograft_Model AML Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model Differentiation_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor growth inhibition, survival analysis) Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (e.g., DHODH target engagement) Efficacy_Study->PD_Analysis Data_Analysis Data Analysis and Comparison PD_Analysis->Data_Analysis Start Start: Select DHODH Inhibitors (this compound, Brequinar, etc.) Start->Enzyme_Assay Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for comparing DHODH inhibitors.

Experimental Protocols

DHODH Enzyme Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of the colorimetric reagent 2,6-dichloroindophenol (DCIP).

  • Reagents:

    • Recombinant human DHODH protein

    • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

    • Coenzyme Q10 (CoQ10)

    • 2,6-dichloroindophenol (DCIP)

    • Dihydroorotic acid (DHO)

    • Test compounds (this compound and others) dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, CoQ10, and DCIP.

    • Add the test compounds at various concentrations to the wells of a 96-well plate.

    • Add the recombinant DHODH enzyme to each well and pre-incubate for 30 minutes at 25°C.

    • Initiate the reaction by adding the substrate, dihydroorotic acid.

    • Measure the decrease in absorbance at 600 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][9]

Cell Viability Assay (MTS Assay)

This assay determines the number of viable cells in culture based on the reduction of the MTS tetrazolium compound by metabolically active cells.

  • Materials:

    • AML cell lines (e.g., THP-1, MOLM-14, KG-1)

    • 96-well plates

    • Cell culture medium

    • MTS reagent

    • Test compounds

  • Procedure:

    • Seed the AML cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • AML cells treated with DHODH inhibitors

  • Procedure:

    • Induce apoptosis in AML cells by treating with the test compounds for a specified time (e.g., 72 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.[12][13]

Myeloid Differentiation Assay

Differentiation of AML cells is assessed by measuring the expression of myeloid cell surface markers (CD11b and CD14) by flow cytometry and by the functional Nitroblue Tetrazolium (NBT) reduction assay.

  • Flow Cytometry for CD11b/CD14 Expression:

    • Treat AML cells with DHODH inhibitors for 96 hours.

    • Harvest and wash the cells.

    • Stain the cells with fluorescently labeled antibodies against CD11b and CD14.

    • Analyze the percentage of CD11b and CD14 positive cells by flow cytometry.[8][10]

  • NBT Reduction Assay:

    • Treat AML cells with DHODH inhibitors for 96 hours.

    • Incubate the cells with NBT solution and a stimulant (e.g., PMA) for 1 hour at 37°C.

    • Count the number of cells containing blue formazan deposits (NBT positive) under a microscope.

    • Calculate the percentage of NBT positive cells.[10][11]

In Vivo AML Xenograft Model

This model evaluates the anti-leukemic efficacy of DHODH inhibitors in a living organism.

  • Procedure:

    • Immunocompromised mice (e.g., NSG mice) are inoculated with human AML cells (e.g., MOLM-13, THP-1).

    • Once tumors are established or leukemia is disseminated, the mice are treated with the test compounds or vehicle control via oral gavage or other appropriate routes.

    • Tumor growth is monitored by measuring tumor volume, and disease progression is assessed by monitoring for signs of illness and by analyzing leukemic burden in peripheral blood, bone marrow, and spleen.

    • Survival of the mice is recorded.

    • Pharmacodynamic studies can be performed by measuring the levels of DHODH substrate (dihydroorotate) in plasma and tumor tissue to confirm target engagement.[14][15]

Conclusion

This compound is a valuable research tool for studying the effects of DHODH inhibition, particularly in the context of AML differentiation. While it may not be the most potent inhibitor in enzymatic assays when compared to compounds like Brequinar and ASLAN003, it demonstrates significant cellular activity in inducing differentiation. The choice of a DHODH inhibitor for a specific research or therapeutic application will depend on a variety of factors, including the desired potency, pharmacokinetic properties, and the specific biological question being addressed. This guide provides the foundational data and methodologies to aid in this selection process and to facilitate further research into the therapeutic potential of DHODH inhibition.

References

Efficacy of ML390 Versus Standard AML Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational agent ML390 and standard-of-care chemotherapy for Acute Myeloid Leukemia (AML). The information is intended to support research and development efforts in oncology.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy with a historically poor prognosis. For decades, the standard of care has been a combination chemotherapy regimen known as "7+3," consisting of cytarabine and an anthracycline. While effective in inducing remission in some patients, this regimen is associated with significant toxicity. This compound is a novel, potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. By targeting a distinct metabolic pathway, this compound offers a differentiated therapeutic approach that induces differentiation in AML cells, representing a departure from the cytotoxic mechanism of standard chemotherapy. This guide presents the available preclinical data for both this compound and standard AML chemotherapy to facilitate a comparative assessment of their efficacy and mechanisms of action.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data for this compound and standard AML chemotherapy drugs (Cytarabine and Daunorubicin) from preclinical studies. It is important to note that the data for this compound and standard chemotherapy are from different studies and not from direct head-to-head comparisons.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

CompoundCell LineAssay TypeEfficacy MetricValueCitation
This compoundER-HoxA9 (murine)DifferentiationED50~2 µM
This compoundU937 (human)DifferentiationED50~2 µM
This compoundTHP-1 (human)DifferentiationED50~2 µM

Table 2: In Vitro Efficacy of Standard AML Chemotherapy in AML Cell Lines

CompoundCell LineAssay TypeEfficacy MetricValueCitation
CytarabineVarious AML cell linesViabilityIC506 to 500-fold higher than a novel agent in one study
DaunorubicinKG1aDrug ResistanceN/AIncreased resistance observed in 3D culture

Mechanism of Action

This compound: DHODH Inhibition and Differentiation

This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as AML blasts, are highly dependent on this pathway. Inhibition of DHODH by this compound leads to a depletion of pyrimidines, which in turn induces differentiation of AML cells, forcing them to mature and lose their leukemic properties.

ML390_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Differentiation AML Cell Differentiation UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Decreased Proliferation This compound This compound This compound->Dihydroorotate Inhibition

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and inducing AML cell differentiation.

Standard AML Chemotherapy: Cytotoxic Action

The "7+3" regimen combines two cytotoxic agents with different mechanisms of action to kill rapidly dividing leukemia cells.

  • Cytarabine (ara-C): A pyrimidine analog that inhibits DNA polymerase. It is incorporated into DNA, leading to chain termination and apoptosis.

  • Daunorubicin (or other anthracyclines): An intercalating agent that inserts itself into DNA, disrupting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme that unwinds DNA, leading to DNA strand breaks and cell death.

Standard_Chemo_Pathway cluster_drugs Standard Chemotherapy cluster_targets Cellular Targets cluster_effects Cellular Effects Cytarabine Cytarabine (ara-C) DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase Inhibits Daunorubicin Daunorubicin DNA_Replication DNA Replication & Transcription Daunorubicin->DNA_Replication Intercalates Topoisomerase_II Topoisomerase II Daunorubicin->Topoisomerase_II Inhibits DNA_Damage DNA Damage & Strand Breaks DNA_Replication->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Standard AML chemotherapy agents induce DNA damage and apoptosis in leukemia cells.

Experimental Protocols

This compound In Vitro Differentiation Assay
  • Cell Lines: Murine AML cells engineered to express a fluorescent reporter of differentiation (e.g., ER-HoxA9) and human AML cell lines (e.g., U937, THP-1).

  • Treatment: Cells are cultured in the presence of varying concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Analysis: Differentiation is assessed by measuring the expression of myeloid differentiation markers (e.g., CD11b) via flow cytometry or by quantifying the fluorescent reporter signal. The effective dose 50 (ED50), the concentration at which 50% of the maximal differentiation effect is observed, is then calculated.

Differentiation_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis AML_Cells AML Cell Culture ML390_Treatment Treat with this compound (Varying Concentrations) AML_Cells->ML390_Treatment Incubation Incubate (48-72h) ML390_Treatment->Incubation Flow_Cytometry Flow Cytometry (Differentiation Markers) Incubation->Flow_Cytometry ED50_Calc Calculate ED50 Flow_Cytometry->ED50_Calc

Caption: Workflow for assessing AML cell differentiation in response to this compound treatment.

Standard Chemotherapy In Vitro Viability Assay (MTT Assay)
  • Cell Lines: A panel of human AML cell lines.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of cytarabine and/or daunorubicin for a defined period (e.g., 48-72 hours).

  • Analysis: Cell viability is determined using a colorimetric assay such as the MTT assay. The absorbance is measured, and the half-maximal inhibitory concentration (IC50), the drug concentration that reduces cell viability by 50%, is calculated.

Viability_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis AML_Cells Seed AML Cells Chemo_Treatment Treat with Cytarabine/ Daunorubicin AML_Cells->Chemo_Treatment Incubation Incubate (48-72h) Chemo_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

Caption: Workflow for determining the cytotoxic effect of standard chemotherapy on AML cells.

Conclusion

This compound and standard "7+3" chemotherapy represent two distinct therapeutic strategies for AML. This compound acts as a differentiation agent by targeting a key metabolic pathway, while standard chemotherapy relies on broad cytotoxic effects. The preclinical data available for this compound demonstrates its potential to induce differentiation in AML cells at micromolar concentrations. Standard chemotherapy, while having a long-standing clinical track record, is associated with significant toxicity.

Further research, including direct comparative preclinical studies and eventual clinical trials, is necessary to fully elucidate the relative efficacy and safety of this compound compared to standard-of-care regimens. The development of targeted therapies like this compound holds promise for a future of more personalized and less toxic treatments for patients with AML.

Validating ML390's Effect on Differentiation Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML390's performance in inducing differentiation in Acute Myeloid Leukemia (AML) cells against other relevant compounds. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to this compound and Differentiation Therapy in AML

Acute Myeloid Leukemia is characterized by the rapid growth of abnormal myeloid cells that accumulate in the bone marrow and interfere with normal blood cell production. A key feature of AML is a blockade in the differentiation of these leukemic blasts, leaving them in an immature, proliferative state. Differentiation therapy aims to overcome this blockade and induce the leukemic cells to mature into functional, non-proliferating cells.

This compound is a potent and specific small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inducing a cytostatic effect and promoting the differentiation of AML cells.[5][6] This guide evaluates the efficacy of this compound in upregulating key myeloid differentiation markers and compares its activity with other DHODH inhibitors.

Comparative Analysis of Differentiation Marker Induction

The induction of myeloid differentiation is commonly assessed by measuring the cell surface expression of specific markers, such as CD11b and CD14, which are characteristic of mature myeloid cells. The following tables summarize the available quantitative data on the effects of this compound and other DHODH inhibitors on the expression of these markers in AML cell lines.

Table 1: In Vitro Activity of DHODH Inhibitors in AML Cell Lines

CompoundTargetCell LineAssayEndpointValueReference
This compound DHODHER-HOX-GFPDifferentiationEC501.8 ± 0.6 µM[ACS Med Chem Lett. 2016;7(12):1112-1117.]
U937DifferentiationEC508.8 ± 0.8 µM[ACS Med Chem Lett. 2016;7(12):1112-1117.]
THP-1DifferentiationEC506.5 ± 0.9 µM[ACS Med Chem Lett. 2016;7(12):1112-1117.]
Human DHODHEnzyme InhibitionIC500.56 ± 0.1 µM[ACS Med Chem Lett. 2016;7(12):1112-1117.]
Brequinar DHODHMOLM-14Differentiation (CD11b+)% Positive Cells33.1% (at 100 nM)[7]
Human DHODHEnzyme InhibitionIC50~10 nM[3]
ASLAN003 DHODHMOLM-14Differentiation (CD11b+)% Positive Cells63.9% (at 100 nM)[7]
THP-1Differentiation (CD11b+)% Positive Cells86.7% (at 100 nM)[7]
KG-1Differentiation (CD11b+)% Positive Cells86.5% (at 100 nM)[7]
MOLM-14Differentiation (CD14+)% Positive CellsSignificantly Increased[7]
THP-1Differentiation (CD14+)% Positive CellsSignificantly Increased[7]
KG-1Differentiation (CD14+)% Positive CellsSignificantly Increased[7]
FF1215T DHODHMultiple AML linesGrowth InhibitionGI5090-170 nM[8]
HL60, THP-1Differentiation (CD11b+, CD86+)UpregulationObserved[8]
MEDS433 DHODHTHP1, U937, NB4, OCI-AML3, MV4-11Apoptosis & Differentiation-Effective at lower conc. than Brequinar[9]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound and the experimental procedures used to validate its effects, the following diagrams illustrate the key signaling pathway and a typical workflow for assessing differentiation.

DHODH_Inhibition_Pathway This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Uridine_Pool Decreased Uridine/Pyrimidine Pool Pyrimidine_Synthesis->Uridine_Pool Depletes DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis Uridine_Pool->DNA_RNA_Synthesis Differentiation Induction of Myeloid Differentiation DNA_RNA_Synthesis->Differentiation Differentiation_Markers Upregulation of CD11b, CD14 Differentiation->Differentiation_Markers

Mechanism of this compound-induced differentiation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation AML_Cells AML Cell Lines (e.g., U937, THP-1) Treatment Treat with this compound or Alternative Compound AML_Cells->Treatment Flow_Cytometry Flow Cytometry (CD11b, CD14 staining) Treatment->Flow_Cytometry Harvest Cells qPCR qPCR (RUNX1, CEBPA expression) Treatment->qPCR Harvest Cells & Extract RNA Marker_Expression Quantify % of CD11b+/CD14+ Cells Flow_Cytometry->Marker_Expression Gene_Expression Analyze Relative Gene Expression qPCR->Gene_Expression

References

CD11b Expression: A Key Marker for Evaluating ML390-Induced Myeloid Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For scientists in hematology, oncology, and drug discovery, identifying potent and specific inducers of cancer cell differentiation is a critical goal. ML390, a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising agent for inducing differentiation in acute myeloid leukemia (AML). A key cellular marker used to evaluate the efficacy of this compound and other differentiation agents is the integrin alpha M (CD11b). This guide provides a comparative overview of this compound's effects on CD11b expression, supported by experimental data and detailed protocols.

This compound and the DHODH Pathway in AML Differentiation

This compound induces differentiation in AML cells by inhibiting DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA precursors.[2] By blocking DHODH, this compound depletes the pyrimidine pool, which in turn can trigger cell cycle arrest and differentiation.[2] This mechanism of action has been confirmed in various AML cell lines, including murine models (ER-HoxA9) and human cell lines such as U937 and THP1.[1]

The upregulation of the cell surface marker CD11b is a hallmark of myeloid differentiation.[3] Therefore, measuring the percentage of CD11b-positive cells via flow cytometry is a standard method to quantify the differentiation-inducing effects of compounds like this compound.[4][5]

ML390_Pathway cluster_cell AML Cell This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Differentiation Myeloid Differentiation Pyrimidine_Synthesis->Differentiation Depletion Leads to CD11b CD11b Expression Differentiation->CD11b Increases

Caption: Signaling pathway of this compound-induced differentiation.

Comparative Analysis of Differentiation Inducers

The efficacy of this compound in inducing differentiation can be benchmarked against other known differentiation agents, such as other DHODH inhibitors like Brequinar, and all-trans retinoic acid (ATRA), a standard therapy for acute promyelocytic leukemia (APL), a subtype of AML.[4][6]

This compound vs. Other DHODH Inhibitors

This compound was developed through high-throughput screening and subsequent chemical optimization, identifying it as a potent inducer of differentiation in AML models.[7] Brequinar is another well-characterized DHODH inhibitor that also induces myeloid differentiation.[4][8] While both compounds target the same enzyme, their potencies can vary across different AML cell lines.

CompoundCell LineConcentration% CD11b Positive Cells (Day 4)% CD11b Positive Cells (Day 7)
Brequinar MV4-11100 nM~20%~40%
MOLM-13100 nM~15%~30%
HL-60100 nM~30%~50%
OTX015 MV4-11100 nM~10%~20%
MOLM-13100 nM~10%~20%
HL-60100 nM~25%~40%
BAY-155 MV4-111 µM~15%~30%
MOLM-131 µM~10%~25%
HL-601 µMNo significant increaseNo significant increase
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[5]
This compound vs. All-Trans Retinoic Acid (ATRA)

ATRA is a cornerstone of differentiation therapy for APL but shows limited efficacy in other AML subtypes.[6][9] In contrast, DHODH inhibitors like this compound have demonstrated broader activity across various AML models.[1]

CompoundCell LineConcentration% CD11b Positive Cells (Day 3)
ATRA HL-601 µM~40%
ATRA + Diperodon HL-601 µM ATRA>60%
ATRA NB41 µM>80%
Bexarotene NB41 µM~60%
Bexarotene HL-601 µM~40%
Data is compiled from multiple sources for a general comparison.[10][11]

Experimental Protocols

Accurate assessment of CD11b expression and cellular differentiation requires standardized and well-executed experimental protocols.

Experimental_Workflow cluster_workflow Experimental Workflow for Differentiation Assessment cluster_assays Differentiation Assays start AML Cell Culture treatment Treat with this compound or Alternative Compound start->treatment incubation Incubate for 4-7 Days treatment->incubation harvest Harvest Cells incubation->harvest flow Flow Cytometry (CD11b) harvest->flow morphology Wright-Giemsa Staining harvest->morphology functional NBT Reduction Assay harvest->functional analysis Data Analysis and Comparison flow->analysis morphology->analysis functional->analysis

Caption: Workflow for assessing this compound-induced differentiation.

Flow Cytometry for CD11b Expression

This protocol allows for the quantification of the percentage of cells expressing the CD11b surface marker.

Materials:

  • AML cell lines (e.g., THP-1, U937, HL-60)

  • This compound and other test compounds

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS)

  • PE-conjugated anti-human CD11b antibody and corresponding isotype control

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed AML cells at a density of 2 x 10^5 cells/mL and treat with desired concentrations of this compound or other compounds for 4 to 7 days.

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of FACS buffer and add the PE-conjugated anti-CD11b antibody or isotype control.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and analyze on a flow cytometer.

Wright-Giemsa Staining for Morphological Analysis

This staining method allows for the visualization of morphological changes associated with myeloid differentiation, such as nuclear condensation and changes in the cytoplasm-to-nucleus ratio.

Materials:

  • Glass microscope slides

  • Cytocentrifuge (e.g., Cytospin)

  • Wright-Giemsa stain solution

  • Methanol (fixative)

  • pH 6.8 buffer

  • Deionized water

  • Mounting medium and coverslips

  • Light microscope

Procedure:

  • Slide Preparation: Prepare cell smears on glass slides using a cytocentrifuge (5 x 10^4 cells per slide).

  • Fixation: Fix the air-dried slides in methanol for 1 minute.

  • Staining: Immerse the slides in Wright-Giemsa staining solution for 2-3 minutes.[10]

  • Buffering: Transfer the slides to a pH 6.8 buffer solution for 4-5 minutes.

  • Rinsing: Rinse the slides thoroughly with deionized water.

  • Drying and Mounting: Air dry the slides completely and mount with a coverslip using an appropriate mounting medium.

  • Microscopy: Examine the slides under a light microscope to observe cellular morphology.

Nitroblue Tetrazolium (NBT) Reduction Assay

This functional assay measures the production of reactive oxygen species (ROS), a characteristic of mature myeloid cells.

Materials:

  • NBT solution (1 mg/mL in PBS)

  • Phorbol 12-myristate 13-acetate (PMA) - as a stimulant

  • Treated and untreated AML cells

  • Methanol

  • Safranin O (counterstain)

Procedure:

  • Cell Preparation: Resuspend approximately 1 x 10^6 treated cells in 1 mL of NBT solution containing PMA (e.g., 200 ng/mL).

  • Incubation: Incubate the cell suspension at 37°C for 20-30 minutes.

  • Slide Preparation: Prepare cell smears on glass slides.

  • Fixation and Staining: Fix the slides with methanol and counterstain with Safranin O.

  • Microscopy: Count the percentage of cells containing dark blue formazan deposits (NBT-positive cells) under a light microscope.

CD11b_Marker_Logic cluster_logic CD11b as a Differentiation Marker undifferentiated Undifferentiated AML Blast cd11b_low Low/Negative CD11b Expression undifferentiated->cd11b_low Characterized by treatment This compound Treatment undifferentiated->treatment differentiated Differentiated Myeloid Cell cd11b_high High CD11b Expression differentiated->cd11b_high Characterized by treatment->differentiated Induces

Caption: Logical relationship of CD11b expression to cell differentiation.

Conclusion

This compound is a potent inducer of myeloid differentiation in AML cells, and its efficacy can be reliably quantified by measuring the upregulation of CD11b expression. Comparative analysis with other agents like Brequinar and ATRA provides a valuable context for evaluating its therapeutic potential. The standardized protocols provided in this guide offer a framework for researchers to consistently and accurately assess the differentiation-inducing capabilities of this compound and other novel compounds.

References

A Head-to-Head Comparison of ML390 and Other Novel Agents in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with a host of novel agents targeting specific molecular vulnerabilities moving beyond traditional chemotherapy. This guide provides a head-to-head comparison of ML390, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), with other recently developed AML therapies. The information is curated to provide an objective overview supported by preclinical experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Acute Myeloid Leukemia is a heterogeneous disease characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The limitations of standard chemotherapy have spurred the development of targeted therapies. This compound represents a novel approach by targeting cellular metabolism through the inhibition of DHODH, an essential enzyme for pyrimidine biosynthesis, thereby inducing differentiation in AML cells. This guide compares the preclinical efficacy and mechanism of action of this compound with other major classes of novel AML agents, including BCL2 inhibitors, FLT3 inhibitors, and IDH1/2 inhibitors.

Data Presentation: Quantitative Comparison of Preclinical Activity

The following tables summarize the in vitro potency of this compound and other key novel AML agents across various AML cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Activity of this compound (DHODH Inhibitor)

Cell LineEC50 (µM) - DifferentiationIC50 (µM) - Enzyme InhibitionReference
ER-HOX-GFP1.8 ± 0.60.56 ± 0.1 (DHODH)[1]
U9378.8 ± 0.8-[1]
THP-16.5 ± 0.9-[1]

Table 2: In Vitro Activity of Other DHODH Inhibitors

CompoundCell LineIC50 (nM) - ViabilityReference
BrequinarPrimary AML Cells≥219[2]
EmvododstatPrimary AML Cells≤31[2]
ASLAN003MOLM-145220[3]
BrequinarMOLM-142870[3]

Table 3: In Vitro Activity of Venetoclax (BCL2 Inhibitor)

Cell LineIC50 (nM) - ViabilityReference
MOLM-13200[4]
MV4-11--
OCI-AML3600[4]
THP-1--
HL-6097[4]

Table 4: In Vitro Activity of Gilteritinib (FLT3 Inhibitor)

Cell LineIC50 (nM) - ViabilityReference
MOLM-132.9[5]
MV4-110.92[5]

Table 5: In Vitro Activity of IDH Inhibitors

CompoundTargetCell Line/SettingEffectReference
IvosidenibIDH1R/R AMLMonotherapy and in combination with Azacitidine[6]
EnasidenibIDH2R/R AMLMonotherapy and in combination with Azacitidine[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by this compound and other novel AML agents.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome in AML Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Differentiation Differentiation dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Proliferation Arrest Proliferation Arrest DNA Synthesis->Proliferation Arrest This compound This compound DHODH DHODH This compound->DHODH Inhibits Proliferation Arrest->Differentiation Promotes

Caption: Mechanism of action of this compound via DHODH inhibition.

Novel_AML_Agent_Pathways cluster_venetoclax BCL2 Inhibition cluster_flt3 FLT3 Inhibition cluster_idh IDH1/2 Inhibition Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Blocks Gilteritinib Gilteritinib FLT3 FLT3 Gilteritinib->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 Activates Proliferation Proliferation STAT5->Proliferation Promotes Ivosidenib Ivosidenib mutant_IDH1_2 Mutant IDH1/2 Ivosidenib->mutant_IDH1_2 Inhibits Enasidenib Enasidenib Enasidenib->mutant_IDH1_2 Inhibits _2HG 2-HG (oncometabolite) mutant_IDH1_2->_2HG Produces Differentiation_Block Differentiation Block _2HG->Differentiation_Block Causes

Caption: Signaling pathways targeted by other novel AML agents.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and validation of findings.

In Vitro AML Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of AML cell lines.

Materials:

  • AML cell lines (e.g., U937, THP-1, MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

  • Plate reader for luminescence or absorbance

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

In Vitro AML Cell Differentiation Assay

Objective: To assess the ability of a test compound to induce differentiation in AML cells.

Materials:

  • AML cell lines (e.g., U937, THP-1, HL-60)

  • Complete culture medium

  • Test compound (e.g., this compound)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14)

  • Flow cytometer

Procedure:

  • Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.

  • Treat the cells with the test compound at various concentrations or a vehicle control.

  • Incubate the cells for 4-6 days at 37°C in a humidified incubator with 5% CO2.

  • Harvest the cells and wash them with flow cytometry buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against differentiation markers for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

  • Analyze the percentage of cells expressing the differentiation markers using appropriate software.

In Vivo AML Xenograft Model

Objective: To evaluate the in vivo efficacy of a test compound in a mouse model of AML.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • AML cell line (e.g., MV4-11, MOLM-13) or patient-derived xenograft (PDX) cells

  • Sterile PBS or appropriate cell injection medium

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement (for subcutaneous models)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Inject AML cells (typically 1-5 x 10^6 cells) intravenously (for disseminated disease model) or subcutaneously (for solid tumor model) into immunocompromised mice.

  • Allow the leukemia to establish (typically 7-14 days). Monitor disease progression by peripheral blood analysis, bioluminescence imaging, or tumor growth measurement.

  • Randomize mice into treatment and control groups.

  • Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitor the health of the mice and measure tumor volume or bioluminescent signal regularly.

  • At the end of the study (based on predefined endpoints such as tumor size or clinical signs), euthanize the mice and collect tissues (e.g., bone marrow, spleen, tumor) for further analysis (e.g., flow cytometry, histology).

  • Analyze the data to determine the effect of the treatment on tumor growth, leukemic burden, and overall survival.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Viability Cell Viability Assay (IC50 Determination) Xenograft_Model AML Xenograft Model (Cell line or PDX) Cell_Viability->Xenograft_Model Lead Compound Selection Differentiation_Assay Differentiation Assay (CD11b/CD14 Expression) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment Compound Administration Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor volume, Survival) Treatment->Efficacy_Assessment AML_Cell_Lines AML_Cell_Lines AML_Cell_Lines->Cell_Viability AML_Cell_Lines->Differentiation_Assay AML_Cell_Lines->Apoptosis_Assay

References

In Vivo Efficacy of DHODH Inhibitors: A Comparative Analysis of ML390 and Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of the dihydroorotate dehydrogenase (DHODH) inhibitors, ML390 and Brequinar. This guide synthesizes available experimental data, details methodologies, and visualizes key pathways and workflows to inform preclinical research and development decisions.

The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy in oncology, particularly for hematological malignancies such as Acute Myeloid Leukemia (AML). Both this compound and Brequinar are potent inhibitors of DHODH, inducing differentiation and exhibiting anti-proliferative effects in cancer cells. However, their suitability and efficacy in in vivo settings differ significantly.

This guide provides a detailed comparison of the available in vivo data for Brequinar and clarifies the limitations that have constrained similar studies for this compound.

Executive Summary: Key Efficacy Findings

While both this compound and Brequinar demonstrate potent inhibition of DHODH in vitro, a direct head-to-head in vivo efficacy comparison is not feasible due to the biopharmaceutical properties of this compound. Key findings indicate:

  • This compound's In Vivo Challenge : The utility of this compound as an in vivo research tool is hampered by its low solubility and bioavailability.[1] This has led researchers to favor the well-characterized DHODH inhibitor, Brequinar, for in vivo studies.

  • Brequinar's Proven In Vivo Efficacy : Brequinar has demonstrated significant anti-leukemic activity and differentiation-inducing effects in multiple preclinical in vivo models of AML.[1] These studies have established its potential as a therapeutic agent, though it is noted to have a narrow therapeutic window.[2]

Comparative Analysis: this compound vs. Brequinar

FeatureThis compoundBrequinar
Mechanism of Action Potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[3]Potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2]
In Vitro Potency Induces myeloid differentiation in murine and human AML cell lines with an ED50 of ~2 μM.Inhibits DHODH activity with an IC50 of ~20 nM and induces differentiation in AML cell lines with an ED50 of ~1 μM.[1]
In Vivo Efficacy Limited by low solubility and bioavailability, restricting its use in animal models.[1]Demonstrates significant anti-tumor activity and induction of differentiation in various AML xenograft and syngeneic mouse models.[1]
Development Status Identified as a promising AML differentiation agent through high-throughput screening.[3]Investigated as an anticancer and immunosuppressive agent; has been in clinical trials for solid tumors and AML.[4]

Signaling Pathway and Mechanism of Action

Both this compound and Brequinar exert their therapeutic effects by inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides, which are vital for DNA and RNA synthesis in rapidly proliferating cells like cancer cells. By blocking this pathway, these inhibitors lead to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the induction of differentiation.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inhibitors DHODH Inhibitors cluster_effects Cellular Effects Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate->Orotate Dihydroorotate_to_Orotate_edge UMP UMP Orotate->UMP Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound This compound->Dihydroorotate_to_Orotate_edge Brequinar Brequinar Brequinar->Dihydroorotate_to_Orotate_edge Pyrimidine_Depletion Pyrimidine Depletion Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Differentiation Induction of Differentiation Pyrimidine_Depletion->Differentiation Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Mechanism of DHODH inhibition by this compound and Brequinar.

In Vivo Efficacy of Brequinar in AML Mouse Models

Multiple studies have demonstrated the in vivo anti-leukemic effects of Brequinar in various mouse models of AML.

Subcutaneous Xenograft Models

In studies using subcutaneous xenografts of human AML cell lines (THP-1, HL-60, and MOLM13) in immunodeficient mice, treatment with Brequinar resulted in a significant decrease in tumor growth.[1] Furthermore, analysis of the explanted tumors showed an upregulation of myeloid differentiation markers, such as CD11b.[1]

Cell LineMouse ModelBrequinar TreatmentOutcome
THP-1SCIDNot specifiedDecreased tumor growth, increased CD11b expression.[1]
HL-60NOD.SCIDNot specifiedArrested tumor growth.[1]
MOLM13NOD.SCIDNot specifiedArrested tumor growth.[1]
Syngeneic Mouse Models

In a syngeneic model of HoxA9 and Meis1-driven AML, Brequinar treatment led to a decrease in leukemia burden in the bone marrow and an increase in the expression of differentiation markers CD11b and Gr-1.[1] Similarly, in an MLL/AF9-driven AML model, Brequinar decreased the leukemia burden and increased the expression of differentiation markers MAC1 and Gr-1, while decreasing the expression of the stem cell marker c-KIT.[1]

AML ModelBrequinar TreatmentOutcome
HoxA9/Meis125 mg/kg, days 1 and 4 of a 7-day schedule (6 doses total)Decreased leukemia burden, increased CD11b and Gr-1 expression.[1]
MLL/AF9Not specifiedDecreased leukemia burden, increased MAC1 and Gr-1 expression, decreased c-KIT expression.[1]
Survival Studies

Brequinar treatment has been shown to prolong survival in intravenous models of AML using HL-60 and OCI/AML3 cell lines.[1]

Experimental Protocols

The following are summaries of the methodologies used in the key in vivo experiments with Brequinar.

Subcutaneous Xenograft Mouse Model of AML
  • Cell Implantation : Human AML cells (e.g., THP-1, HL-60, MOLM13) are implanted subcutaneously into the flank of immunodeficient mice (e.g., SCID or NOD.SCID).

  • Treatment : Once tumors are established, mice are treated with Brequinar (dosage and schedule may vary between studies).

  • Efficacy Assessment : Tumor volume is measured regularly. At the end of the study, tumors are explanted for analysis of differentiation markers (e.g., CD11b) by flow cytometry.[1]

Xenograft_Workflow start Start implant Subcutaneous implantation of human AML cells into immunodeficient mice start->implant tumor Tumor establishment implant->tumor treatment Treatment with Brequinar or vehicle tumor->treatment monitoring Tumor volume measurement treatment->monitoring monitoring->treatment Repeated cycles endpoint Endpoint: Tumor explant and analysis monitoring->endpoint analysis Flow cytometry for differentiation markers (e.g., CD11b) endpoint->analysis end End analysis->end

Workflow for subcutaneous AML xenograft model.
Syngeneic Mouse Model of AML

  • Leukemia Induction : Syngeneic mouse models of AML are established, for example, by retroviral transduction of bone marrow cells with oncogenes like HoxA9/Meis1 or MLL/AF9, followed by transplantation into recipient mice.

  • Treatment : Once leukemia is established, mice are treated with Brequinar or standard-of-care chemotherapy.

  • Efficacy Assessment : Leukemia burden in the bone marrow is assessed by flow cytometry for leukemia-specific markers. The expression of differentiation markers (e.g., CD11b, Gr-1, MAC1) and stem cell markers (e.g., c-KIT) on leukemic cells is also analyzed.[1]

Conclusion

While this compound represents a valuable chemical probe for studying DHODH inhibition and AML differentiation in vitro, its poor pharmacokinetic properties make it unsuitable for in vivo efficacy studies. In contrast, Brequinar has been extensively validated in various preclinical in vivo models of AML, demonstrating significant anti-leukemic effects and the ability to induce differentiation. The data presented in this guide underscore the potential of DHODH inhibition as a therapeutic strategy for AML and highlight Brequinar as a key reference compound for in vivo research in this area. Future development of DHODH inhibitors with improved bioavailability and a wider therapeutic window will be crucial for translating the promise of this target into clinical success.

References

Cross-Resistance Profile of ML390 and Other DHODH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a significant hurdle in cancer therapy and the treatment of autoimmune diseases. Dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has been identified as a promising therapeutic target. ML390 is a potent inhibitor of DHODH that has demonstrated efficacy in inducing differentiation in acute myeloid leukemia (AML).[1][2][3][4] However, as with any targeted therapy, the potential for resistance development necessitates a thorough understanding of cross-resistance patterns with other DHODH inhibitors. This guide provides a comparative analysis of this compound and other DHODH inhibitors, focusing on cross-resistance, supported by experimental data and detailed protocols.

Quantitative Comparison of DHODH Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of other well-characterized DHODH inhibitors.

DHODH InhibitorTarget Organism/EnzymeIC50 (nM)Reference
This compound Human DHODH~2000 (ED50 in cells)[4]
Brequinar Human DHODH5.2 - 10[1][5]
Teriflunomide Human DHODH388[5]
Indoluidin D Human DHODH210[6]
H-006 Human DHODH3.8[7]
Compound 1291 Human DHODH39[5]
PTC299 Not specifiedNot specified[8]
Meds433 Not specifiedNot specified[9]

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and whether the measurement is against the isolated enzyme or in a cellular context.

Understanding Resistance Mechanisms

Studies have shown that resistance to DHODH inhibitors, including this compound, can arise through various mechanisms. A primary mechanism is the acquisition of point mutations within the drug-binding pocket of the DHODH enzyme.[10][11] Another observed mechanism is the amplification of the DHODH gene, leading to overexpression of the target protein.[10][11]

Interestingly, cell lines generated to be resistant to one DHODH inhibitor have shown cross-resistance to other inhibitors with distinct chemical scaffolds, suggesting a common mode of action or a shared resistance mechanism.[1] For instance, cell lines resistant to an analog of this compound were also found to be cross-resistant to brequinar.[1] This highlights the importance of evaluating novel DHODH inhibitors against a panel of resistant cell lines to anticipate potential clinical challenges.

Conversely, the phenomenon of "collateral sensitivity" has also been observed, where resistance to one DHODH inhibitor can lead to hypersensitivity to another compound.[11][12] This opens up the possibility of designing therapeutic strategies that exploit these resistance mechanisms to prevent or overcome drug resistance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below are protocols for key experiments in this field.

Generation of Drug-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines by continuous exposure to escalating drug concentrations.[13][14]

  • Initial Drug Concentration: Begin by determining the IC10-IC20 (the concentration that inhibits 10-20% of cell viability) of the DHODH inhibitor (e.g., this compound) for the parental cell line using a standard cell viability assay.

  • Initial Exposure: Seed the parental cells and treat them with the determined IC10-IC20 of the drug.

  • Culture and Monitoring: Culture the cells in the presence of the drug, monitoring for cell survival and proliferation. Replace the medium with fresh drug-containing medium every 2-3 days.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, passage them and increase the drug concentration by 1.5- to 2-fold.

  • Iterative Process: Repeat the process of adaptation and dose escalation over several weeks to months.

  • Confirmation of Resistance: After a significant increase in drug tolerance is observed, confirm the development of resistance by determining the IC50 of the resistant cell line and comparing it to the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.

  • Cryopreservation: Cryopreserve vials of the resistant cells at various stages of the selection process.

Cross-Resistance Assessment

Once a resistant cell line is established, it can be used to assess cross-resistance to other DHODH inhibitors.

  • Cell Seeding: Seed both the parental and the resistant cell lines in 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a serial dilution of the panel of DHODH inhibitors to be tested (e.g., brequinar, teriflunomide, etc.).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., CCK-8, MTT, or CellTiter-Glo) to determine the percentage of viable cells at each drug concentration.

  • IC50 Determination: Calculate the IC50 values for each inhibitor in both the parental and resistant cell lines.

  • Resistance Index (RI): Calculate the RI for each inhibitor by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 1 indicates cross-resistance.

DHODH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of compounds on DHODH enzyme activity.[7][15]

  • Reagents: Prepare a reaction buffer, recombinant human DHODH enzyme, the substrate dihydroorotate (DHO), and an electron acceptor like 2,6-dichloroindophenol (DCIP).

  • Pre-incubation: Pre-incubate the recombinant DHODH enzyme with various concentrations of the test inhibitor (e.g., this compound) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHO and DCIP.

  • Measurement: Measure the rate of DCIP reduction by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a DMSO control.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the DHODH signaling pathway and the experimental workflow for generating and assessing cross-resistance.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC e- Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound & other DHODH Inhibitors This compound->DHODH

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Cross_Resistance_Workflow cluster_Generation Resistant Cell Line Generation cluster_Assessment Cross-Resistance Assessment Parental Parental Cell Line Exposure Continuous Exposure to Increasing this compound Conc. Parental->Exposure Seed Seed Parental & Resistant Cells Parental->Seed Resistant This compound-Resistant Cell Line Exposure->Resistant Resistant->Seed Treat Treat with Panel of DHODH Inhibitors Seed->Treat Viability Cell Viability Assay Treat->Viability Analysis Calculate IC50 & Resistance Index Viability->Analysis

References

Safety Operating Guide

Proper Disposal of ML390: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of ML390, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).

This compound is recognized for its potential in acute myeloid leukemia research.[1][2][3][4] However, its disposal requires strict adherence to safety protocols due to its hazardous nature. The compound is harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects.[5] Therefore, preventing its release into the environment is a critical aspect of its life cycle management in the laboratory.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is essential to be familiar with the safety profile of this compound.

Hazard Category Description GHS Classification
Acute Oral Toxicity Harmful if swallowed.[5]Category 4
Acute Aquatic Toxicity Very toxic to aquatic life.Category 1
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[5]Category 1

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. In case of dust or aerosol formation, use a properly fitted respirator.

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Ensure adequate ventilation to prevent the inhalation of dust or vapors.[5]

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.[6]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. This includes any unused or contaminated material, as well as disposable labware that has come into contact with the compound.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a chemically resistant container for waste collection.

    • Ensure the container is kept closed when not in use.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Disposal Procedure:

    • Solid Waste: Collect any solid this compound waste, including contaminated gloves, wipes, and plasticware, in the designated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[5]

    • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the this compound hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

    • Provide the waste manifest with accurate information about the contents of the waste container.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Prevent the spill from entering drains or waterways.[5]

  • Cleanup and Decontamination: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the this compound disposal process.

ML390_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Accidental Release Protocol start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe waste_container Prepare Labeled Hazardous Waste Container ppe->waste_container solid_waste Collect Solid Waste (e.g., contaminated labware) waste_container->solid_waste Segregate liquid_waste Collect Liquid Waste (e.g., solutions) waste_container->liquid_waste Segregate empty_containers Triple-Rinse Empty Containers & Collect Rinsate waste_container->empty_containers Segregate seal_container Securely Seal Waste Container solid_waste->seal_container liquid_waste->seal_container empty_containers->seal_container contact_ehs Contact Environmental Health & Safety (EHS) seal_container->contact_ehs end End: Professional Disposal contact_ehs->end spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean & Decontaminate contain->cleanup report Report to Supervisor & EHS cleanup->report report->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and safety data sheets for the most current and detailed information.

References

Essential Safety and Operational Guidance for Handling ML390

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of ML390, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for personal safety and environmental protection.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1) : Very toxic to aquatic life.[1]

  • Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long lasting effects.[1]

Hazard StatementCodeDescription
Harmful if swallowed.H302Ingestion of the substance can lead to harmful health effects.[1]
Very toxic to aquatic life with long lasting effects.H410The substance can cause significant harm to aquatic organisms, and these effects can persist over time.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryEquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust provide a complete seal around the eyes to protect from splashes.[1]
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile) are required.[2]
Skin and Body Protection Impervious clothingA lab coat or other protective clothing that prevents skin contact.[1]
Respiratory Protection Suitable respiratorUse in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area handle_weigh Weigh this compound prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon Experiment complete post_doff Doff PPE post_decon->post_doff disp_waste Dispose of Contaminated Waste post_doff->disp_waste Proceed to disposal disp_chem Dispose of Chemical Waste disp_waste->disp_chem cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_final_disposal Final Disposal point_of_use Point of Use (Lab Bench) solid_waste Solid Waste (Gloves, Tubes) point_of_use->solid_waste liquid_waste Liquid Waste (this compound Solutions) point_of_use->liquid_waste solid_container Designated Solid Waste Container solid_waste->solid_container liquid_container Designated Liquid Waste Container liquid_waste->liquid_container approved_facility Approved Waste Disposal Plant solid_container->approved_facility liquid_container->approved_facility

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.